Ddr1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZPVMOOEJAZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449685-96-4 | |
| Record name | 1449685-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
DDR1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of DDR1-IN-1, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This guide details its binding kinetics, cellular effects, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers in oncology, fibrosis, and other fields where DDR1 signaling is a therapeutic target.
Core Mechanism of Action
This compound is a type II kinase inhibitor that selectively targets the DDR1 receptor tyrosine kinase.[1] Its mechanism is characterized by its binding to the inactive "DFG-out" conformation of the kinase domain, where the conserved Asp-Phe-Gly motif is flipped.[1][2][3] This binding mode locks the kinase in a non-functional state, preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins.[1] The co-crystal structure of this compound with the DDR1 kinase domain reveals that the inhibitor occupies the ATP-binding pocket and an adjacent allosteric site.[1][4] Specifically, the indolin-2-one head group of this compound forms a hydrogen bond with the hinge residue Met704.[4] This mode of inhibition effectively blocks the downstream signaling cascades initiated by DDR1 activation.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound and, for comparison, its activity against the closely related DDR2.
| Parameter | Target | Value | Assay Type | Cell Line/System | Reference |
| IC50 | DDR1 | 105 nM | Lanthascreen enzymatic kinase assay | Human DDR1 kinase domain expressed in Sf9 cells | [2][5][6][7] |
| IC50 | DDR2 | 413 nM | Lanthascreen enzymatic kinase assay | Not specified | [2][6][7] |
| EC50 | DDR1 | 86 nM | Collagen-induced DDR1 autophosphorylation | U2OS cells | [2][5][6][7] |
| EC50 | DDR1 (basal) | 9 nM | Basal DDR1 autophosphorylation | U2OS cells | [2][6] |
Cellular Effects and Signaling Pathways
This compound effectively inhibits both basal and collagen-induced autophosphorylation of DDR1 in cellular contexts.[2][5][6] Upon binding to its ligand, typically fibrillar collagens, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[8][9] These pathways are implicated in a variety of cellular processes including proliferation, migration, and invasion.[2][6][8]
DDR1 activation is known to stimulate several key signaling pathways, including:
-
PI3K/Akt/mTOR pathway: This pathway is crucial for cell survival and proliferation.[8]
-
MAPK pathway (MAPK1/3, MAPK14, MAPK8/9): This pathway regulates a wide range of cellular processes including gene expression, differentiation, and apoptosis.[8]
-
NF-κB pathway: This pathway is involved in inflammatory responses and cell survival.[8][9]
-
Src Kinase Pathway: Activation of Src is involved in cell migration.[9]
-
Notch1 Signaling: DDR1 can interact with and activate Notch1, promoting cell survival.[9]
By inhibiting DDR1 autophosphorylation, this compound effectively blocks the initiation of these downstream signals. Interestingly, studies have shown that combining this compound with inhibitors of the PI3K/mTOR pathway, such as GSK2126458, can potentiate its antiproliferative effects in cancer cell lines.[2][6] This suggests a potential for combination therapies that target parallel or compensatory signaling pathways.
Visualizing the Mechanism of Action
The following diagrams illustrate the DDR1 signaling pathway and the inhibitory action of this compound.
Caption: DDR1 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Lanthascreen™ Kinase Assay (Biochemical IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to block 50% of kinase activity in a cell-free system.
Materials:
-
Recombinant human DDR1 kinase domain (e.g., expressed in Sf9 cells)
-
Lanthascreen™ Eu-anti-tag antibody
-
GFP-tagged substrate
-
ATP
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.
-
Add the DDR1 kinase and the GFP-substrate to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the Lanthascreen™ Eu-anti-tag antibody and EDTA.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the emission signals at 520 nm (GFP) and 615 nm (Europium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular DDR1 Autophosphorylation Assay (EC50 Determination)
This assay measures the ability of an inhibitor to block the phosphorylation of DDR1 within a cellular context.
Materials:
-
U2OS cells engineered to overexpress DDR1 (e.g., under a doxycycline-inducible promoter)
-
Doxycycline
-
Rat tail collagen I
-
This compound at various concentrations
-
Cell lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin)[5]
-
Antibodies: anti-phospho-DDR1 (e.g., anti-pY513), anti-total-DDR1, and appropriate secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed U2OS-DDR1 cells in culture plates and allow them to adhere.
-
Induce DDR1 expression by treating the cells with doxycycline for 48 hours.[5]
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.[5]
-
Stimulate DDR1 autophosphorylation by adding rat tail collagen I (e.g., 10 µg/ml) to the media and incubate for 2 hours.[5] For basal phosphorylation, omit the collagen stimulation.
-
Wash the cells three times with cold PBS.[5]
-
Lyse the cells using the lysis buffer.[5]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-DDR1 antibody to detect the level of phosphorylated DDR1.
-
Strip the membrane and re-probe with the anti-total-DDR1 antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize the phospho-DDR1 signal to the total-DDR1 signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.
Cell Viability Assay (Antiproliferative Effects)
This assay is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines with known DDR1 expression or mutations
-
This compound at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Plate the cells at a specific density (e.g., 1500-3000 cells/well) in 96-well or 384-well plates and allow them to attach overnight.[5]
-
Add various concentrations of this compound or DMSO (vehicle control) to the wells.[5]
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[5]
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® or CCK-8).[5]
-
For CellTiter-Glo®, measure the luminescent signal. For CCK-8, measure the absorbance at 450 nm.[5]
-
Normalize the data to the DMSO-treated control wells.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-1 Binding to the DFG-out Conformation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-1. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental characterization, and therapeutic potential of targeting DDR1. This document details the binding of this compound to the DFG-out conformation of the DDR1 kinase, summarizes key quantitative data, outlines relevant signaling pathways, and provides detailed experimental protocols.
Introduction: this compound, a Selective Type II Kinase Inhibitor
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in cellular processes such as proliferation, migration, and differentiation.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including cancer and fibrosis.[3] this compound is a potent and selective small molecule inhibitor of DDR1.[1][2] It is classified as a type II kinase inhibitor, which binds to the inactive "DFG-out" conformation of the kinase domain.[1][4] In this conformation, the Asp-Phe-Gly (DFG) motif, critical for ATP binding and catalysis, is flipped outwards from its canonical position. This binding mode contributes to the inhibitor's selectivity and potency. The co-crystal structure of this compound in complex with DDR1 has been resolved at a 2.2 Å resolution, providing detailed insights into its binding mechanism.[1][2]
Quantitative Data Summary
The following table summarizes the key in vitro and cellular potency metrics for this compound.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | DDR1 | 105 nM | Lanthascreen Enzymatic Assay | [1][2][5] |
| DDR2 | 413 nM | Lanthascreen Enzymatic Assay | [1][2][6] | |
| EC50 | DDR1 Autophosphorylation | 86 nM | Cellular Assay (U2OS cells) | [1][2][7] |
| Selectivity Score (S(1) at 1 µM) | KinomeScan (451 kinases) | 0.01 | KinomeScan Binding Assay | [8] |
DDR1 Signaling Pathways and Inhibition by this compound
Upon activation by collagen, DDR1 initiates a cascade of downstream signaling events that regulate various cellular functions. Key pathways activated by DDR1 include the PI3K/AKT/mTOR, MAPK, and NF-κB pathways.[3][8] These pathways are central to cell survival, proliferation, and invasion. This compound, by binding to the DFG-out conformation, locks the kinase in an inactive state, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Below is a diagram illustrating the major DDR1 signaling pathways and the point of inhibition by this compound.
Caption: DDR1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Lanthascreen™ Eu Kinase Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound to the DDR1 kinase.
Materials:
-
DDR1 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
This compound (or other test compounds)
-
Kinase Buffer A (5X)
-
TR-FRET Dilution Buffer
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound to 4X the final desired concentration in Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the DDR1 kinase and the Eu-anti-Tag antibody in Kinase Buffer A.
-
Tracer Preparation: Prepare a 4X solution of the kinase tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 4 µL of the 4X compound dilution to the assay plate.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular DDR1 Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of DDR1 in a cellular context.
Materials:
-
U2OS cells overexpressing DDR1
-
Collagen I (rat tail)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DDR1 (e.g., pY513) and anti-total-DDR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS-DDR1 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with collagen I (e.g., 10 µg/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-DDR1 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-DDR1 signal to the total DDR1 signal. Plot the normalized signal against the inhibitor concentration to determine the EC50 value.
KinomeScan™ Selectivity Profiling
This competition binding assay is used to assess the selectivity of this compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using qPCR of a DNA tag fused to the kinase.
General Procedure:
-
A panel of DNA-tagged kinases is used.
-
This compound is incubated with the kinase and the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via qPCR.
-
The results are reported as "percent of control," where the control is DMSO. A lower percentage indicates stronger binding of the inhibitor.
-
Selectivity scores (e.g., S(1) at 1 µM) are calculated to provide a quantitative measure of selectivity.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a kinase inhibitor like this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. 4.6. KINOMEscan [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chayon.co.kr [chayon.co.kr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-1: A Technical Guide to its Role in Cancer Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen and has been implicated in numerous aspects of cancer progression, including proliferation, migration, and invasion. Its unique activation mechanism and overexpression in various tumors make it a compelling target for cancer therapy. Ddr1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity. This technical guide provides a comprehensive overview of the role of this compound in modulating cancer cell signaling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the kinase domain of DDR1.[1][2] It binds to the "DFG-out" conformation of the kinase, an inactive state, thereby preventing autophosphorylation and subsequent downstream signaling.[3][4][5] Its selectivity for DDR1 over the closely related DDR2 and a wide panel of other kinases makes it a valuable tool for dissecting the specific roles of DDR1 in cancer biology.[4][5]
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| DDR1 | Cell-free enzymatic assay | 105 | [1][2][5] |
| DDR2 | Cell-free enzymatic assay | 413 | [1][2][6] |
Table 1: In Vitro Kinase Inhibition by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound against DDR1 and DDR2 kinases in cell-free assays.
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| U2OS | DDR1 Autophosphorylation | EC50 | 86 | [1][4] |
| HCT-116 (colorectal) | Proliferation (with GSK2126458) | GI50 | 8.7 (this compound) | [4] |
Table 2: Cellular Activity of this compound. This table presents the half-maximal effective concentration (EC50) for the inhibition of DDR1 autophosphorylation and the growth inhibition (GI50) in a cancer cell line, highlighting its potentiation with other inhibitors.
Mechanism of Action and Impact on Cancer Cell Signaling
DDR1 activation by collagen triggers a cascade of downstream signaling events that promote cancer progression.[7][8] this compound, by inhibiting the kinase activity of DDR1, effectively blocks these pathways.
DDR1 Signaling Pathways
Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain.[7] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several key cancer-related pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth.[3][8]
-
MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and migration.[8]
-
NF-κB Pathway: This pathway is involved in inflammation, cell survival, and chemoresistance.[3][7]
-
Src and FAK Signaling: These pathways play a significant role in cell adhesion, migration, and invasion.[3]
-
Notch Signaling: Interaction with the Notch pathway can regulate cell proliferation and tumor growth.[7][9]
Visualization of this compound's Effect on DDR1 Signaling
The following diagram illustrates the primary signaling pathways downstream of DDR1 and the point of inhibition by this compound.
Figure 1: DDR1 signaling pathways and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of this compound to displace a fluorescently labeled tracer from the ATP-binding site of the DDR1 kinase domain.[10]
Materials:
-
Recombinant human DDR1 kinase domain[11]
-
LanthaScreen® Eu-anti-tag antibody and Alexa Fluor® 647-labeled kinase tracer[10]
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
This compound (serial dilutions)
-
384-well plate
Procedure:
-
Prepare a 3X solution of this compound serial dilutions in Kinase Buffer A.
-
Prepare a 3X mixture of DDR1 kinase and Eu-anti-tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.
-
Add 5 µL of the this compound solution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
Calculate IC50 values by plotting the FRET signal against the inhibitor concentration.
Figure 2: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Cell-Based DDR1 Autophosphorylation Assay
This assay determines the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in cells.[1][12]
Materials:
-
U2OS cells overexpressing DDR1[1]
-
DMEM with 10% FBS
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-DDR1 (Tyr513), anti-DDR1, and secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Seed U2OS-DDR1 cells in 6-well plates and allow them to adhere overnight.
-
Induce DDR1 expression if using an inducible system (e.g., with doxycycline for 48 hours).[12]
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.[1][12]
-
Stimulate the cells with 10 µg/mL collagen I for 2 hours.[1][12]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-DDR1 and anti-DDR1 antibodies.
-
Visualize the bands using an appropriate detection system.
-
Quantify band intensities to determine the EC50 of this compound.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.[1]
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Appropriate cell culture medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[1]
-
Treat the cells with a serial dilution of this compound (and any combination agents) for 48-72 hours.[1]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated control cells and calculate GI50 values.
In Vivo Applications and Future Directions
While this compound is primarily a tool for in vitro studies, its use in combination with other therapeutic agents has shown promise in preclinical models. For instance, combining this compound with PI3K/mTOR inhibitors potentiates its antiproliferative activity in colorectal cancer cells.[5] Furthermore, the inhibition of DDR1 has been shown to enhance the efficacy of chemotherapy in KRAS-mutant lung adenocarcinoma models, suggesting a potential therapeutic strategy.[13]
Future research will likely focus on the development of this compound analogs with improved pharmacokinetic properties for in vivo studies and clinical translation. Additionally, further exploration of synergistic combinations with other targeted therapies or immunotherapies could unveil novel treatment paradigms for various cancers.
Conclusion
This compound is a highly selective and potent inhibitor of DDR1, making it an indispensable tool for elucidating the role of DDR1 in cancer cell signaling. Its ability to block key pro-tumorigenic pathways underscores the therapeutic potential of targeting DDR1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the utility of DDR1 inhibition in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 13. Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ddr1-IN-1: A Technical Guide to its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddr1-IN-1 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase (RTK) that is activated by collagen.[1][2] DDR1 is implicated in a variety of cellular processes, including proliferation, migration, and invasion, and its dysregulation is associated with diseases such as cancer and fibrosis.[3][4] this compound functions as a type II kinase inhibitor, binding to the inactive 'DFG-out' conformation of the DDR1 kinase domain.[1][5] This guide provides an in-depth overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting the autophosphorylation of DDR1 upon collagen stimulation.[1][2] This action blocks the initiation of downstream signaling cascades. The inhibitor has demonstrated significant selectivity for DDR1 over other kinases, making it a valuable tool for studying DDR1-specific signaling.[1][2]
Downstream Signaling Pathways Modulated by this compound
DDR1 activation triggers several key signaling pathways that are consequently affected by this compound. The primary pathways include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and migration.
-
NF-κB Pathway: This pathway plays a central role in inflammation and cell survival.
Inhibition of DDR1 by this compound has been shown to modulate the phosphorylation status and expression levels of key components within these pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key data points.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| DDR1 | Lanthascreen Kinase Assay | 105 | [1][6] |
| DDR2 | Lanthascreen Kinase Assay | 413 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 (nM) | Reference |
| U2OS | DDR1 Autophosphorylation | Inhibition of basal autophosphorylation | 86 | [1][6] |
Table 3: Effect of this compound on Downstream Signaling Components
| Cell Line | Treatment | Target Protein | Effect | Reference |
| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | pAKT | Decreased phosphorylation | [5] |
| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | pERK | Decreased phosphorylation | [5] |
| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | ICAM1 | Decreased expression | [5] |
| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | VCAM1 | Decreased expression | [5] |
| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | Ki67 | Decreased expression | [5] |
| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | MMP9 | Decreased expression | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: DDR1 Downstream Signaling Pathways Inhibited by this compound.
Caption: General Experimental Workflow for Assessing this compound Activity.
Detailed Experimental Protocols
Lanthascreen™ Kinase Assay (for IC50 determination)
This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol.
Materials:
-
DDR1 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
This compound (or other test compound)
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
Procedure:
-
Prepare serial dilutions of this compound in 1X Kinase Buffer A at 3 times the final desired concentration.
-
Prepare a mixture of DDR1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A at 3 times the final desired concentration.
-
Prepare the kinase tracer in 1X Kinase Buffer A at 3 times the final desired concentration.
-
In a 384-well plate, add 5 µL of the this compound dilution series.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular DDR1 Autophosphorylation Assay
This protocol is a general guideline for assessing the inhibition of DDR1 autophosphorylation in a cellular context.
Materials:
-
U2OS cells (or other suitable cell line overexpressing DDR1)
-
Collagen I
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-DDR1 (e.g., pY792), anti-total-DDR1, and a loading control (e.g., GAPDH, β-actin)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed U2OS cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C. Include a non-stimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with the cell lysates.
-
Probe the membranes with primary antibodies against phospho-DDR1 and total DDR1. A loading control antibody should also be used.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 signal.
-
Plot the normalized phospho-DDR1 signal against the inhibitor concentration to determine the EC50 value.
Western Blot Analysis of Downstream Signaling Targets
This protocol describes the analysis of key downstream signaling proteins affected by this compound.
Materials:
-
Cancer cell lines (e.g., A375, HT29, SK-HEP)
-
Collagen I
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-AKT (e.g., pS473), anti-total-AKT, anti-phospho-ERK1/2 (e.g., pT202/Y204), anti-total-ERK1/2, anti-ICAM1, anti-VCAM1, anti-Ki67, anti-MMP9, and a loading control.
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Culture the chosen cancer cell lines to a suitable confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with this compound at a predetermined concentration (e.g., the IC50 for DDR1 inhibition in that cell line) for a specified time.
-
Stimulate the cells with collagen I.
-
Lyse the cells and perform protein quantification.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membranes with the primary antibodies for the target proteins.
-
Incubate with secondary antibodies and visualize the bands.
-
Quantify the band intensities and normalize phosphorylated proteins to their total protein counterparts, and other proteins to the loading control.
Conclusion
This compound is a selective and potent inhibitor of DDR1 that effectively blocks its autophosphorylation and subsequent downstream signaling. The primary signaling pathways affected are the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways. The inhibition of these pathways by this compound leads to decreased phosphorylation of key kinases like AKT and ERK, and reduced expression of proteins involved in cell adhesion, proliferation, and invasion, such as ICAM1, VCAM1, Ki67, and MMP9. The provided data, diagrams, and protocols offer a comprehensive technical resource for researchers and drug development professionals working on DDR1-targeted therapies. Further research, including phosphoproteomic studies, will likely unveil a broader spectrum of this compound's downstream effects and further solidify its utility as a chemical probe and potential therapeutic lead.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 6. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-1 Modulation of MAPK Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen. Upon binding to collagen, DDR1 undergoes autophosphorylation and initiates a cascade of downstream signaling events that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling. One of the key pathways activated by DDR1 is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a central regulator of a wide variety of cellular processes. Dysregulation of the DDR1-MAPK signaling axis has been implicated in various pathological conditions, including fibrosis and cancer.
Ddr1-IN-1 is a potent and highly selective inhibitor of DDR1 kinase activity.[1][2][3][4][5][6] Its specificity makes it an invaluable tool for elucidating the precise roles of DDR1 in cellular signaling and a potential therapeutic agent for diseases driven by aberrant DDR1 activity. This technical guide provides a comprehensive overview of the modulation of MAPK signaling by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the involved signaling pathways and experimental workflows.
Data Presentation
Quantitative Inhibitory Activity of this compound
The following tables summarize the key quantitative data for this compound's inhibitory activity against DDR1 and its cellular effects.
| Target | Parameter | Value (nM) | Reference |
| DDR1 | IC50 | 105 | [1][2][3][4][5][6] |
| DDR2 | IC50 | 413 | [4][6] |
| DDR1 Autophosphorylation (in U2OS cells) | EC50 | 86 | [1] |
Kinase Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for DDR1. A KinomeScan assay against a panel of 451 kinases demonstrated that this compound has a selectivity score (S(1) at 1 µM) of 0.01. While some binding was observed for ABL, KIT, and PDGFRβ in this screen, these interactions were not confirmed in subsequent enzymatic assays.[7]
Signaling Pathways and Experimental Workflows
This compound Modulation of the MAPK Signaling Pathway
The following diagram illustrates the canonical DDR1-mediated MAPK signaling pathway and the point of inhibition by this compound. Upon collagen binding, DDR1 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Shc. This leads to the recruitment of the Grb2-SOS complex, which in turn activates Ras. Activated Ras initiates a phosphorylation cascade through Raf, MEK, and finally the MAP kinases (ERK, JNK, and p38), which then translocate to the nucleus to regulate gene expression. This compound directly inhibits the kinase activity of DDR1, thereby preventing the initiation of this downstream signaling cascade.
Caption: this compound inhibits DDR1 autophosphorylation, blocking downstream MAPK signaling.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on MAPK signaling in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. This compound | DDR1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
understanding the selectivity of Ddr1-IN-1 for DDR1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity and mechanism of action of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). The document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen and plays a crucial role in various cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[1][2] Dysregulation of DDR1 signaling has been implicated in several diseases, including cancer and fibrosis, making it an attractive therapeutic target.[3][4] this compound was discovered as a potent and selective inhibitor of DDR1, binding to the kinase in its "DFG-out" conformation, a hallmark of type II kinase inhibitors.[1][5] This guide delves into the specifics of its selectivity profile and the methodologies used to establish it.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously assessed through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| DDR1 | Lanthascreen™ Eu Kinase Binding Assay | 105 | [2][6] |
| DDR2 | Lanthascreen™ Eu Kinase Binding Assay | 413 | [2][6] |
IC50: The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | EC50 (nM) | Reference |
| U2OS | Collagen-Induced DDR1 Autophosphorylation | 86 | [2] |
EC50: The half-maximal effective concentration, indicating the concentration of the inhibitor that produces 50% of its maximal effect in a cell-based assay.
Table 3: Kinome-wide Selectivity of this compound
| Assay Platform | Number of Kinases Screened | Inhibitor Concentration | Selectivity Score (S(1)) | Off-Targets Identified in Primary Screen | Reference |
| KinomeScan | 451 | 1 µM | 0.01 | ABL, KIT, PDGFRβ | [1][2] |
Selectivity Score (S(1)): A quantitative measure of compound selectivity, calculated as the number of kinases that a compound binds to divided by the total number of kinases tested. A lower score indicates higher selectivity. It is important to note that the binding of this compound to ABL, KIT, and PDGFRβ observed in the KinomeScan assay was not confirmed in subsequent enzymatic assays.[1][2]
Mechanism of Action
This compound is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the DDR1 kinase domain.[1][5] This specific binding mode contributes to its selectivity. The structural basis for its selectivity against other kinases, such as ABL, lies in differences in the P-loop region of the kinase domain. The ether bridge of this compound orients its "head" group away from the ABL P-loop, disrupting critical hydrophobic interactions that are necessary for high-affinity binding to ABL.[5][7]
Caption: Mechanism of this compound as a Type II Inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity of this compound.
KinomeScan™ Profiling
This method assesses the binding of a test compound against a large panel of kinases.
Principle: An active site-directed ligand is immobilized on a solid support. Kinases are tested for their ability to bind to this ligand in the presence of the test compound. The amount of kinase bound to the solid support is quantified, and a lower amount of bound kinase indicates that the test compound is competing for the active site.
Protocol:
-
A proprietary, active site-directed ligand is immobilized on a solid support.
-
A panel of 451 kinases is individually tested for their ability to bind to the immobilized ligand.
-
The binding reactions are performed in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
The amount of each kinase bound to the solid support is measured using a quantitative PCR (qPCR) method that amplifies a DNA tag unique to each kinase.
-
The results are reported as the percentage of the kinase that is bound to the ligand in the presence of the inhibitor, compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.
-
A selectivity score is calculated based on the number of kinases that show significant binding to the inhibitor.
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to determine the biochemical potency (IC50) of inhibitors.[8]
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor. A europium-labeled anti-tag antibody binds to the kinase. When the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ 647 acceptor. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8]
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Prepare a solution containing the DDR1 or DDR2 kinase and the europium-labeled anti-tag antibody.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the this compound serial dilutions.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based DDR1 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.[9]
Principle: U2OS cells, which endogenously express DDR1, are treated with the inhibitor and then stimulated with collagen. The level of DDR1 autophosphorylation is then quantified by Western blotting using an antibody specific for phosphorylated DDR1.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells three times with cold PBS.
-
Lyse the cells in a lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin).[9]
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513 DDR1b).[9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[9]
-
Normalize the phosphorylated DDR1 signal to a loading control (e.g., total DDR1 or a housekeeping protein).
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing DDR1 Signaling and Experimental Workflow
The following diagrams illustrate the DDR1 signaling pathway and the experimental workflow for assessing the selectivity of this compound.
Caption: Simplified DDR1 Signaling Pathway.
Caption: Workflow for Assessing this compound Selectivity.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. selleckchem.com [selleckchem.com]
Ddr1-IN-1: A Pharmacological Probe for Interrogating Discoidin Domain Receptor 1 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This document consolidates key data on its biochemical and cellular activity, details established experimental protocols for its use, and visualizes its mechanism of action and relevant signaling pathways.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix.[1][2] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate a multitude of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[3][4] Dysregulation of DDR1 signaling has been implicated in various pathological conditions, including fibrosis, atherosclerosis, and cancer.[5][6] this compound is a valuable pharmacological tool for elucidating the precise roles of DDR1 in these processes.[3][4]
Mechanism of Action
This compound is a type II kinase inhibitor that selectively binds to the inactive 'DFG-out' conformation of the DDR1 kinase domain.[3][4] This binding mode prevents the conformational changes required for kinase activation and subsequent autophosphorylation, thereby blocking downstream signaling. The co-crystal structure of this compound in complex with DDR1 has been resolved at 2.2 Å, providing detailed insights into its binding interactions.[3][4]
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Cell Line | Notes | Citation |
| IC50 (DDR1) | 105 nM | Enzymatic Kinase Assay (Lanthascreen) | - | In vitro measurement of enzymatic inhibition. | [4][7] |
| IC50 (DDR2) | 413 nM | Enzymatic Kinase Assay (Lanthascreen) | - | Demonstrates ~4-fold selectivity for DDR1 over DDR2. | [4][7] |
| EC50 (DDR1 Autophosphorylation) | 86 nM | Cellular Assay (Western Blot) | U2OS | Inhibition of basal DDR1 autophosphorylation in cells. | [4][7] |
Selectivity Profile of this compound
This compound exhibits high selectivity for DDR1. In a KinomeScan assay against a panel of 451 kinases, this compound demonstrated a selectivity score (S(1) at 1 µM) of 0.01. While some binding was observed for ABL, KIT, and PDGFRβ in this screen, these interactions were not confirmed in subsequent enzymatic assays.[1]
Experimental Protocols
DDR1 Autophosphorylation Assay in U2OS Cells
This protocol describes the methodology to assess the inhibitory effect of this compound on collagen-induced DDR1 autophosphorylation in a cellular context.
Materials:
-
U2OS cells overexpressing DDR1
-
This compound
-
Rat tail collagen I
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, 10 µg/ml leupeptin)[8]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Nitrocellulose membranes
-
Primary antibodies: anti-phospho-DDR1 (e.g., against pY513), anti-total-DDR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate U2OS-DDR1 cells in 6-well plates and grow to 70-80% confluency.
-
Induce DDR1 expression if using an inducible system.
-
Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) in serum-free medium for 1 hour.[8]
-
Stimulate the cells with 10 µg/ml collagen I for 2 hours.[8]
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DDR1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total DDR1 for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-DDR1 and total DDR1 using densitometry software (e.g., ImageJ).[8]
-
Normalize the phospho-DDR1 signal to the total DDR1 signal.
-
Plot the normalized data against the concentration of this compound to determine the EC50 value.
-
Cell Viability Assay using CellTiter-Glo®
This protocol outlines the steps to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a density of 3,000 cells per well in 100 µl of culture medium.[8]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (and/or in combination with other inhibitors) for 48-72 hours.[8] Include a DMSO vehicle control.
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µl).[1]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot cell viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
DDR1 Signaling Pathway
The following diagram illustrates the key components of the DDR1 signaling pathway that are inhibited by this compound.
Caption: DDR1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for characterizing the pharmacological effects of this compound.
References
- 1. promega.com [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. KOPI: Kinase inhibitOr Proteome Impact analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. OUH - Protocols [ous-research.no]
structural biology of Ddr1-IN-1 and DDR1 complex
An In-depth Technical Guide on the Structural Biology of the Ddr1-IN-1 and DDR1 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen, a major component of the extracellular matrix.[1][2][3] Unlike typical RTKs that dimerize upon ligand binding, DDR1 exists as a pre-formed dimer.[1][2] Its activation process is unusually slow and sustained.[4] Upon activation, DDR1 triggers a cascade of downstream signaling pathways that regulate critical cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[5][6][7]
Given its role in transmitting signals from the extracellular matrix, altered DDR1 function, through overexpression or mutation, has been implicated in the progression of numerous diseases, including fibrosis, atherosclerosis, inflammation, and various cancers.[1][2][3][8] This has made DDR1 an attractive therapeutic target. This compound is a potent and selective, ATP-competitive inhibitor developed to probe the pharmacological consequences of DDR1 inhibition.[6][9][10] This guide provides a detailed overview of the structural and quantitative aspects of the this compound and DDR1 complex, including key experimental methodologies and the signaling pathways involved.
Quantitative Data: Inhibitor Potency and Binding Affinities
The inhibitory activity of this compound and other related compounds against DDR1 has been quantified using various biochemical and cell-based assays. The data below summarizes key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and KD (dissociation constant).
| Compound | Target | Assay Type | Value (nM) | References |
| This compound | DDR1 | Kinase Assay (Lanthascreen) | 105 | [6][9][10][11][12][13] |
| DDR2 | Kinase Assay (Lanthascreen) | 413 | [6][9][10][12] | |
| DDR1 | Cell Autophosphorylation (U2OS) | 86 - 87 | [6][9][10][11] | |
| DDR1-IN-2 | DDR1 | Kinase Assay (Lanthascreen) | 47 | [3][6][10] |
| DDR2 | Kinase Assay (Lanthascreen) | 145 | [6][10] | |
| DDR1 | Cell Autophosphorylation (U2OS) | 9 | [6][10] | |
| Ponatinib | DDR1 / DDR2 | Kinase Assay | 9 | [1] |
| Imatinib | DDR1 | Kinase Assay | 43 | [2] |
| DDR1 | Isothermal Titration Calorimetry (KD) | 1.9 | [1] | |
| DDR1 | Cell Autophosphorylation (U2OS) | 21 | [1] | |
| Nilotinib | DDR1 | Kinase Assay | 3.7 | [2] |
| Dasatinib | DDR1 | Kinase Assay | 1.35 | [2] |
| DDR-TRK-1 | DDR1 | Kinase Assay | 9.4 | [12][14] |
Structural Biology of the this compound Interaction
The structural basis for the potency and selectivity of this compound has been elucidated through X-ray crystallography. The co-crystal structure of the human DDR1 kinase domain in complex with this compound was solved at a resolution of 2.2 Å (PDB ID: 4CKR).[1][6]
Key structural insights include:
-
Binding Conformation: this compound is a type II kinase inhibitor, meaning it binds to the inactive 'DFG-out' conformation of the kinase domain.[1][6][10] In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket that is not present in the active 'DFG-in' state. This is a characteristic feature exploited by inhibitors like imatinib and this compound.[1][15]
-
Key Interactions: The inhibitor binds in the ATP pocket. The carbonyl of its indolin-2-one "head" group forms a hydrogen bond with the backbone of Met704 in the hinge region of the kinase.[1] The trifluoromethyl group on the "tail" region of this compound occupies the hydrophobic pocket created by the DFG-out conformation.[1]
-
Basis for Selectivity: While this compound shares similarities with multi-targeted inhibitors like imatinib, its selectivity for DDR1 over kinases like Abelson kinase (ABL) is attributed to specific structural differences.[1] An ether bridge in this compound orientates its head group away from the P-loop of ABL, disrupting critical hydrophobic interactions that are necessary for potent ABL inhibition.[1][16]
DDR1 Signaling Pathways
DDR1 activation by collagen initiates several downstream signaling cascades that are highly dependent on cell type and context.[2] Inhibition of DDR1 with molecules like this compound is intended to block these pathways. The major pathways implicated include PI3K/Akt/mTOR, various MAPK pathways, and NF-κB.[5][17][18] These pathways collectively regulate cell survival, proliferation, migration, and invasion.[5][8][19]
Experimental Protocols
The characterization of the this compound and DDR1 complex relies on a suite of biochemical, biophysical, and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of the isolated DDR1 kinase domain.
-
LanthaScreen® Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay used to determine the IC50 of this compound.[6][10]
-
Principle: The assay detects the binding and displacement of a fluorescently-labeled, ATP-competitive inhibitor (tracer) to the kinase. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer also binds, FRET occurs between the europium donor and the Alexa Fluor® acceptor.
-
Method: A test compound (e.g., this compound) is incubated with the DDR1 kinase, the Eu-labeled antibody, and the tracer. If the compound binds to the kinase's ATP pocket, it displaces the tracer, leading to a loss of the FRET signal.
-
Readout: The decrease in FRET signal is measured, and the data is used to calculate the IC50 value of the inhibitor.[20]
-
-
Radiometric Kinase Assay (HotSpot™): This is a classic method that measures the transfer of a radioactive phosphate from ATP to a substrate.[21]
-
Reagents: The assay includes the active DDR1 kinase domain, a specific peptide substrate (e.g., modified AXLtide), kinase assay buffer, and γ-³³P-labeled ATP.[21]
-
Method: The kinase, substrate, and inhibitor are pre-incubated. The reaction is initiated by adding the γ-³³P-ATP cocktail and incubated at 30°C.
-
Quenching & Detection: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is washed with phosphoric acid to remove unbound γ-³³P-ATP. The radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter.
-
Cell-Based DDR1 Autophosphorylation Assay
This assay measures the inhibitor's efficacy in a cellular context by quantifying the inhibition of collagen-induced DDR1 autophosphorylation.
-
Cell Culture: Human osteosarcoma (U2OS) cells, which endogenously express DDR1, are commonly used.[9][11] Cells are plated and grown to a suitable confluency.
-
Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound) for a defined period.
-
Stimulation: DDR1 is activated by adding collagen I (e.g., from rat tail) to the culture medium for a specified time (e.g., 90 minutes).[11][22]
-
Lysis and Western Blotting: Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Detection: The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513) and a primary antibody for total DDR1 as a loading control.
-
Quantification: The intensity of the bands is measured using densitometry software (e.g., ImageJ).[11] The ratio of phosphorylated DDR1 to total DDR1 is calculated and plotted against inhibitor concentration to determine the EC50 value.
Biophysical Interaction Analysis
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It was used to determine that imatinib binds to the DDR1 kinase domain with a dissociation constant (KD) of 1.9 nM, indicating a very strong interaction.[1]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time.[23] While not explicitly detailed for this compound in the provided context, it is a standard method for characterizing inhibitor binding kinetics.
-
Principle: A ligand (e.g., the DDR1 kinase domain) is immobilized on a gold-coated sensor chip. An analyte (the inhibitor) in solution is flowed over the chip.
-
Detection: Binding of the analyte to the immobilized ligand changes the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected polarized light.
-
Data Output: The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction, allowing for the calculation of the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[24][25]
-
Conclusion
This compound is a well-characterized, selective inhibitor that targets the inactive 'DFG-out' conformation of the DDR1 kinase domain. Its mechanism of action, potency, and selectivity have been thoroughly investigated through a combination of X-ray crystallography, biochemical assays, and cell-based studies. The structural and quantitative data presented in this guide underscore the key interactions that govern the this compound complex and provide a solid foundation for its use as a chemical probe to dissect DDR1-dependent signaling. For drug development professionals, the detailed methodologies and structural insights offer a roadmap for the rational design of next-generation DDR1 inhibitors with improved therapeutic profiles for treating cancer, fibrosis, and other inflammatory diseases.
References
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. servers.meilerlab.org [servers.meilerlab.org]
- 4. researchgate.net [researchgate.net]
- 5. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
- 13. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation [mdpi.com]
- 14. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.cn [tools.thermofisher.cn]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jacksonimmuno.com [jacksonimmuno.com]
- 24. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Immunofluorescence Staining with Ddr1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the effects of Ddr1-IN-1, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), on cellular signaling pathways. This document includes detailed protocols for sample preparation, immunofluorescence staining of key signaling proteins, and methods for quantitative analysis, along with illustrative diagrams of the relevant pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of the DDR1 receptor tyrosine kinase.[1][2] DDR1, upon activation by its ligand, collagen, plays a crucial role in various cellular processes, including proliferation, migration, and differentiation.[3][4] Its dysregulation is implicated in numerous diseases, including cancer and fibrosis. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the DDR1 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1][2]
Key Signaling Pathways Affected by this compound
DDR1 activation triggers several downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Nuclear Factor-kappa B (NF-κB) pathways.[5] Inhibition of DDR1 with this compound is expected to modulate the activity of these pathways, which can be visualized and quantified using immunofluorescence by monitoring the phosphorylation status and subcellular localization of key pathway components.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from studies investigating the effects of this compound and related DDR1 inhibition on key cellular processes and signaling events.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 (DDR1) | 105 nM | - | Potent and selective inhibitor of DDR1. | [1][2] |
| IC50 (DDR2) | 413 nM | - | Approximately 4-fold less potent for DDR2. | [2] |
| EC50 (DDR1 Autophosphorylation) | 86 nM | U2OS | Inhibition of basal DDR1 autophosphorylation in cells. | [6] |
Table 2: Effects of DDR1 Inhibition on Downstream Signaling and Cellular Processes
| Parameter Measured | Treatment | Effect | Cell Line/Model | Reference |
| Akt Phosphorylation (p-Akt) | Ddr1 knockout | 74% reduction in calcifying media | Vascular Smooth Muscle Cells | |
| Runx2 Nuclear Localization | Ddr1 knockout | Reduced nuclear localization | Vascular Smooth Muscle Cells | [7][8] |
| Cell Proliferation (2D) | DDR1 & DDR2 co-expression | Significantly inhibited | HEK 293T | [9] |
| Cell Proliferation (3D) | DDR1 expression | Increased proliferation | HEK 293T | [9] |
| Antiproliferative Synergy | This compound + GSK2126458 (PI3K/mTOR inhibitor) | Positive combination effects | Colorectal cancer cell lines | [6] |
| ERK1/2 Phosphorylation | 7rh (DDR1 inhibitor) | Increased pERK1/2 | MDA-MB-231 |
Experimental Protocols
This section provides detailed protocols for immunofluorescence staining to assess the effects of this compound treatment on DDR1 phosphorylation and the localization of downstream signaling molecules p-Akt and NF-κB p65.
Protocol 1: Immunofluorescence Staining for Phosphorylated DDR1 (p-DDR1)
This protocol is designed to visualize the activation status of DDR1 by staining for its phosphorylated form.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound (or vehicle control, e.g., DMSO)
-
Collagen I (for stimulating DDR1 activation)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Rabbit anti-phospho-DDR1 (pY513) antibody (Dilution: 1:1000)[2]
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and culture to desired confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with collagen I (e.g., 50 µg/mL) for the desired time (e.g., 90 minutes) to induce DDR1 phosphorylation.[10]
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-phospho-DDR1 antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
Protocol 2: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization and quantification of NF-κB activation by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
As in Protocol 1
-
Primary antibody: Rabbit anti-NF-κB p65 antibody (Dilution: 1 µg/ml or 1:500)
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
Procedure:
-
Cell Culture, Treatment, Fixation, Permeabilization, and Blocking: Follow steps 1-4 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the anti-NF-κB p65 antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation, Counterstaining, Mounting, and Imaging: Follow steps 6-8 from Protocol 1. In unstimulated cells, p65 staining will be predominantly cytoplasmic, while in activated cells, staining will be concentrated in the nucleus.[13]
Quantitative Analysis of NF-κB Nuclear Translocation:
-
Acquire images using a fluorescence or confocal microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of p65 staining in the nucleus and cytoplasm.[13][14]
-
The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated for each cell to determine the extent of nuclear translocation.[13][14] An increase in this ratio indicates NF-κB activation.
Protocol 3: Immunofluorescence Staining for Phosphorylated Akt (p-Akt)
This protocol is used to assess the activation of the PI3K/Akt pathway by visualizing the phosphorylated form of Akt.
Materials:
-
As in Protocol 1
-
Primary antibody: Rabbit anti-phospho-Akt (Ser473 or Thr308) antibody (Dilution: 1:50)[15]
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
Procedure:
-
Cell Culture, Treatment, Fixation, Permeabilization, and Blocking: Follow steps 1-4 from Protocol 1. For p-Akt staining, some protocols recommend permeabilization with 0.2% saponin instead of Triton X-100.[15]
-
Primary Antibody Incubation:
-
Dilute the anti-phospho-Akt antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 2 hours at room temperature.[15]
-
-
Secondary Antibody Incubation, Counterstaining, Mounting, and Imaging: Follow steps 6-8 from Protocol 1. Activated p-Akt is typically observed in the cytoplasm and at the plasma membrane.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits DDR1 signaling, affecting downstream PI3K/Akt and NF-κB pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
Logical Relationship Diagram
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fivephoton.com [fivephoton.com]
- 4. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human DDR1 Antibody AF2396: R&D Systems [rndsystems.com]
- 8. DDR1 (Discoidin Domain Receptor-1)-RhoA (Ras Homolog Family Member A) Axis Senses Matrix Stiffness to Promote Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of total DDR1 and phosphorylated DDR1 in cancer cell lysates [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Clustering, Spatial Distribution and Phosphorylation of Discoidin Domain Receptors 1 and 2 in Response to Soluble Collagen Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence staining of Akt and pAkt [bio-protocol.org]
Application Notes and Protocols for In Vivo Administration of Ddr1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration and dosage of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support preclinical research in areas such as oncology and fibrosis.
Introduction to this compound
This compound is a small molecule inhibitor that targets the collagen receptor DDR1, a key player in cell adhesion, proliferation, migration, and matrix remodeling. Dysregulation of DDR1 signaling has been implicated in the progression of various diseases, including cancer and fibrotic disorders. This compound serves as a valuable tool for investigating the therapeutic potential of DDR1 inhibition in vivo.
In Vitro Activity of this compound
A solid understanding of the in vitro potency of this compound is crucial for designing effective in vivo studies. The following table summarizes its key in vitro activity metrics.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (DDR1) | 105 nM | Enzymatic Kinase Assay | [1][2][3] |
| IC50 (DDR2) | 413 nM | Enzymatic Kinase Assay | [1][2][3] |
| EC50 (DDR1 Autophosphorylation) | 86 nM | U2OS cells | [4] |
DDR1 Signaling Pathway
DDR1 activation by its ligand, collagen, triggers a cascade of downstream signaling events that regulate various cellular functions. Understanding this pathway is essential for interpreting the effects of this compound. Key signaling nodes include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.
Caption: DDR1 signaling cascade initiated by collagen binding.
In Vivo Administration and Dosage
While specific in vivo studies detailing the administration and dosage of this compound are limited, data from studies using other selective DDR1 inhibitors in various animal models can provide a strong foundation for experimental design.
Recommended Formulation for this compound
A formulation for preparing this compound for in vivo use has been described for both oral and intraperitoneal administration.
| Vehicle Component | Proportion |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation yields a 2.5 mg/mL suspended solution suitable for administration.[5]
Dosage of DDR1 Inhibitors in Animal Models
The following table summarizes dosages of various DDR1 inhibitors used in preclinical cancer and fibrosis models. This information can serve as a reference for determining an appropriate starting dose for this compound.
| Inhibitor | Animal Model | Disease Model | Administration Route | Dosage Regimen | Reference |
| 7rh | Mouse | Pancreatic Cancer | Oral Gavage | 1-10 mg/kg | [6] |
| 7rh | Mouse | Lung Adenocarcinoma | Intraperitoneal | 8 mg/kg, daily | [7] |
| 2.45 | Mouse | Alport Syndrome (Renal Fibrosis) | Not Specified | 90 mg/kg | [8] |
| KI-301690 | Mouse | Pancreatic Cancer | Intraperitoneal | 30 mg/kg, 5 times/week | [9] |
| T4H11-DM4 (ADC) | Mouse | Colon Cancer Xenograft | Intravenous | 5-10 mg/kg, 3 injections | [10][11] |
Experimental Protocols
General Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of a DDR1 inhibitor in a preclinical model is outlined below.
Caption: Generalized workflow for in vivo efficacy studies.
Protocol for Preparation and Administration of this compound (Suspension)
This protocol is adapted from a general formulation for in vivo delivery of hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and appropriate gauge needles for administration
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.
-
Vehicle Preparation: In a sterile microcentrifuge tube, combine the vehicle components in the following order, vortexing thoroughly after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
-
Final Formulation:
-
To the prepared vehicle, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex to mix.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to create a uniform suspension. This will result in a final this compound concentration of 2.5 mg/mL.[5]
-
-
Administration:
-
Oral Gavage: Use a gavage needle of appropriate size for the animal model. Administer the desired volume of the this compound suspension slowly to prevent regurgitation.
-
Intraperitoneal (IP) Injection: Use a sterile syringe and an appropriate gauge needle (e.g., 25-27G for mice). Inject the suspension into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[3]
-
Note: It is recommended to prepare the final formulation fresh on the day of use. The suspension should be vortexed immediately before drawing into the syringe for each animal to ensure a uniform dose.
Pharmacokinetics and Safety
Limited pharmacokinetic data for this compound suggests a modest profile with a half-life (t1/2) of 2.76 hours and an oral bioavailability (F) of 26%.[2]
Currently, there is a lack of published in vivo toxicity data specifically for this compound. As with any investigational compound, it is crucial to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for the specific animal model and disease context. Monitoring animal weight, behavior, and overall health throughout the study is essential. At the study endpoint, a comprehensive histological analysis of major organs is recommended to assess any potential toxicity.
Conclusion
This compound is a valuable research tool for investigating the role of DDR1 in health and disease. While specific in vivo dosage and administration protocols for this compound are not extensively published, the information provided on its formulation, the in vivo data from other DDR1 inhibitors, and the detailed experimental protocols in this document offer a solid foundation for researchers to design and execute robust preclinical studies. Careful dose-escalation and toxicity assessments are paramount to ensure the generation of reliable and reproducible data.
References
- 1. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered Treg Infiltration after Discoidin Domain Receptor 1 (DDR1) Inhibition and Knockout Promotes Tumor Growth in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting of DDR1 with antibody‐drug conjugates has antitumor effects in a mouse model of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preparing DDR1-IN-1 for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDR1-IN-1 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various pathological processes, including cancer, fibrosis, and inflammation.[1][2] As a critical tool for in vivo validation of DDR1 as a therapeutic target, proper formulation and administration of this compound in animal models are paramount for obtaining reliable and reproducible data. This document provides detailed application notes and protocols for the preparation of this compound for animal studies, focusing on formulation strategies for oral gavage and intraperitoneal injection, quality control measures, and guidance on dosing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate formulations.
| Property | Value | Reference |
| Molecular Weight | 552.59 g/mol | [3] |
| In Vitro IC50 (DDR1) | 105 nM | [4] |
| In Vitro EC50 (DDR1 autophosphorylation) | 86 nM | [4] |
| Solubility | DMSO: 100 mg/mLDMF: 10 mg/mLEthanol: 0.1 mg/mLWater: Insoluble | [4][5] |
| Pharmacokinetics (Rodent) | T½ = 2.76 hrsClearance = 89.88 mL/min/kgVss = 18.02 L/kgOral Bioavailability (F) = 26% | [6] |
Signaling Pathway of DDR1
The following diagram illustrates the central role of DDR1 in activating downstream signaling pathways upon collagen binding. Inhibition of DDR1 with this compound is expected to modulate these pathways.
References
- 1. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: Ddr1-IN-1 in Idiopathic Pulmonary Fibrosis (IPF) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic and progressive lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to lung scarring and irreversible loss of lung function.[1][2][3] Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a promising therapeutic target in IPF.[3][4] Upregulation of DDR1 is observed in the lungs of IPF patients and is associated with fibroblast survival, inflammation, and fibrosis.[1][2][4] Ddr1-IN-1 is a potent and selective inhibitor of DDR1 and has shown significant anti-inflammatory and anti-fibrotic effects in preclinical models of IPF, making it a valuable tool for IPF research and drug development.[5]
These application notes provide a comprehensive overview of the use of this compound in IPF research, including its mechanism of action, key experimental data, and detailed protocols for in vitro and in vivo studies.
Data Presentation: Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in the context of IPF research.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC₅₀ (DDR1) | 105 nM | - | Enzymatic kinase assay | [6][7] |
| IC₅₀ (DDR2) | 413 nM | - | Enzymatic kinase assay | [7] |
| EC₅₀ (DDR1 autophosphorylation) | 86 nM | U2OS cells | Inhibition of collagen-I-induced autophosphorylation | [6][7] |
Table 2: Preclinical Efficacy of this compound in a Bleomycin-Induced Murine Model of IPF
| Animal Model | Treatment | Key Findings | Reference |
| C57BL/6 Mice | Bleomycin-induced lung injury, followed by administration of this compound | Dramatically alleviated symptoms of IPF, exerted significant anti-inflammatory and anti-fibrotic effects. | [5] |
| C57BL/6 Mice | Bleomycin-induced lung injury, DDR1 knockout | DDR1-null mice were largely protected against bleomycin-induced injury, with abrogated increases in collagen protein levels. | [8][9] |
Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway in Idiopathic Pulmonary Fibrosis
The following diagram illustrates the central role of DDR1 signaling in the pathogenesis of IPF. Upon binding to collagen in the extracellular matrix, DDR1 is activated, triggering downstream signaling cascades that contribute to fibroblast survival, inflammation, and fibrosis.
Experimental Workflow: Investigating this compound in a Bleomycin-Induced IPF Model
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a bleomycin-induced mouse model of pulmonary fibrosis.
Experimental Protocols
In Vitro Assay: Inhibition of DDR1 Autophosphorylation in U2OS Cells
This protocol describes how to assess the inhibitory activity of this compound on collagen-induced DDR1 autophosphorylation in a cell-based assay.[6]
Materials:
-
U2OS cells overexpressing human DDR1
-
Doxycycline
-
Rat tail collagen I
-
This compound
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, 100 mM NaF, 2 mM Na₃VO₄, 1 mM PMSF, and 10 µg/ml leupeptin)
-
Anti-phospho-DDR1 (pY513) antibody
-
Anti-DDR1 antibody
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Seed U2OS cells overexpressing DDR1 in appropriate culture plates.
-
Induce DDR1 expression by treating the cells with doxycycline for 48 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 µg/ml of rat tail collagen I for 2 hours in the continued presence of this compound.
-
Wash the cells three times with cold PBS.
-
Lyse the cells using the cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis using anti-phospho-DDR1 (pY513) and anti-total-DDR1 antibodies.
-
Quantify the band intensities to determine the EC₅₀ of this compound.
In Vivo Study: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.[5][9]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Vehicle control (e.g., DMSO, PEG300, Tween 80, saline)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 2 U/kg) to induce lung injury. Control animals receive saline.
-
Begin treatment with this compound (specify dose and route, e.g., intraperitoneal or oral gavage) at a predetermined time point post-bleomycin administration (e.g., day 1 or day 7) and continue daily until the end of the study. The vehicle control group receives the vehicle alone.
-
Monitor the body weight and general health of the animals throughout the experiment.
-
At the end of the study (e.g., day 14 or 21), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histological and biochemical analyses.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Homogenize the remaining lung tissue for hydroxyproline assay to quantify total collagen content. Perform Western blot or qPCR to analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) and DDR1 signaling components.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of DDR1 in the pathogenesis of idiopathic pulmonary fibrosis. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of DDR1 inhibition in IPF. The significant anti-fibrotic and anti-inflammatory effects observed in preclinical models underscore the promise of targeting DDR1 for the treatment of this debilitating disease.
References
- 1. Discoidin Domain Receptor 1 Contributes to the Survival of Lung Fibroblast in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 contributes to the survival of lung fibroblast in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of DDR1 against idiopathic pulmonary fibrosis by integrative transcriptome meta-analysis, computational and experimental screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DDR1 activation in macrophage promotes IPF by regulating NLRP3 inflammasome and macrophage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discoidin domain receptor 1-deficient mice are resistant to bleomycin-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating Cell Viability Upon Ddr1-IN-1 Treatment
Introduction
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix.[1][2] DDR1 is primarily expressed in epithelial cells and plays a significant role in cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.[1][3] Overexpression and activation of DDR1 have been implicated in various pathological conditions, including fibrosis and numerous cancers such as breast, lung, and pancreatic cancer.[4][5][6] Its involvement in tumor progression and metastasis makes it a compelling target for cancer therapy.[4][6]
Ddr1-IN-1 is a potent and selective pharmacological inhibitor of DDR1 kinase activity.[1][7][8] It binds to the 'DFG-out' (Asp-Phe-Gly) conformation of the kinase domain, effectively locking the enzyme in an inactive state and blocking its autophosphorylation and downstream signaling.[1][2][3] These application notes provide an overview of the effects of this compound on cell viability and detailed protocols for assessing its efficacy in vitro.
Mechanism of Action
This compound selectively inhibits the kinase activity of DDR1. In cell-free enzymatic assays, this compound exhibits an IC50 of approximately 105 nM for DDR1, showing about a 3- to 4-fold selectivity over the related DDR2 kinase (IC50 ≈ 413 nM).[3][7][8][9] In cell-based assays, this compound effectively blocks collagen-induced DDR1 autophosphorylation with an EC50 of about 86 nM in U2OS cells.[1][3][7][10] By inhibiting DDR1, this compound disrupts downstream signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[4][11]
dot graph Ddr1_Signaling_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="DDR1 Signaling and Inhibition by this compound", fontcolor="#202124", size="7.6,7.6!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
// Nodes Collagen [label="Collagen (I, IV)", fillcolor="#FBBC05", fontcolor="#202124"]; DDR1 [label="DDR1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ddr1_IN_1 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophosphorylation [label="Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K / AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Notch [label="Notch Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Processes [label="Cell Proliferation,\nSurvival, Migration", shape=egg, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Collagen -> DDR1 [label=" binds", color="#202124", fontcolor="#202124"]; DDR1 -> Autophosphorylation [label=" activates", color="#202124", fontcolor="#202124"]; Ddr1_IN_1 -> Autophosphorylation [label=" inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=dashed]; Autophosphorylation -> {PI3K_AKT, MAPK, NFkB, Notch} [color="#202124"]; {PI3K_AKT, MAPK, NFkB, Notch} -> Cell_Processes [color="#202124"]; }
Quantitative Data Summary
The inhibitory and anti-proliferative effects of this compound have been quantified across various assays and cell lines. The data below is compiled from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| DDR1 | Cell-free Kinase Assay | 105 | [1][3][7][8][9] |
| DDR2 | Cell-free Kinase Assay | 413 | [1][3][7][9] |
| DDR1 | Cell-based Autophosphorylation | 86 | [1][3][7][10] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| HCT-116 | Colon Cancer | 8.7 | Alone, this compound shows modest anti-proliferative effects. | [3] |
| MDA-MB-231 | Breast Cancer | 3.36 | Data for a pyrazolo[3,4-d]pyrimidin derivative, not this compound. | [9][12] |
| SNU-1040 | Colorectal Cancer | >10 | Activity is potentiated by PI3K/mTOR inhibitors. | [8] |
Note: Studies suggest that acute inhibition of DDR1 kinase activity by this compound alone is often insufficient to significantly inhibit cancer cell proliferation under standard culture conditions.[1][3] Its efficacy can be enhanced in combination with other targeted inhibitors, such as those for the PI3K/mTOR pathway.[1][3][8]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a method to determine cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13][14]
dot graph MTT_Workflow { graph [rankdir="TB", fontname="Arial", fontsize=12, label="MTT Cell Viability Assay Workflow", fontcolor="#202124", size="7.6,7.6!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
// Nodes A [label="1. Seed Cells\n(e.g., 3,000-5,000 cells/well in 96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Incubate\n(24 hours, 37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Treat with this compound\n(Varying concentrations + controls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Incubate\n(48-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Add MTT Reagent\n(e.g., 20 µL of 5 mg/mL solution)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Incubate\n(1.5-4 hours, protected from light)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Solubilize Formazan\n(Add 150 µL DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="9. Analyze Data\n(Calculate % viability and IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I [color="#202124"]; }
Materials:
-
This compound inhibitor
-
Appropriate cancer cell line (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[7]
-
Include wells for background control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][15]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the medium-only background control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).
-
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells. It is a highly sensitive method for determining cell viability.
Materials:
-
This compound inhibitor
-
Appropriate cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates (suitable for luminescence)
-
CellTiter-Glo® Reagent
-
Luminometer or microplate reader with luminescence capabilities
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence. A typical seeding density is 3,000 cells per well.[7]
-
-
Assay Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate as per the manufacturer's instructions.
-
Equilibrate the reagent to room temperature before use.
-
-
Luminescence Measurement:
-
After the 48-72 hour treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the formula: % Viability = (Luminescence_Treated / Luminescence_VehicleControl) * 100
-
Plot the results and determine the IC50 value as described in the MTT protocol.
-
References
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 6. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for the Use of DDR1-IN-1 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, a major component of the extracellular matrix (ECM).[1][2][3] Its involvement in crucial cellular processes such as proliferation, differentiation, adhesion, migration, and invasion has implicated it in various pathologies, including cancer and fibrosis.[2][4] Three-dimensional (3D) cell culture models, which more accurately mimic the in vivo microenvironment compared to traditional 2D cultures, have become indispensable tools for studying DDR1 signaling and the effects of its inhibition.[1][3][5]
DDR1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity.[4][6][7] It serves as a valuable chemical probe to investigate the functional roles of DDR1 in complex biological systems. These application notes provide detailed protocols for utilizing this compound in various 3D cell culture models to assess its impact on cell behavior and signaling pathways.
Mechanism of Action
This compound is a type II kinase inhibitor that binds to the DFG-out (Asp-Phe-Gly-out) conformation of the DDR1 kinase domain.[2][7] This specific binding mode confers its selectivity for DDR1 over many other kinases.[4] By inhibiting the autophosphorylation of DDR1, this compound effectively blocks downstream signaling cascades.[4][6]
Data Presentation
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DDR1) | 105 nM | Enzymatic Kinase Assay | [4][6][7] |
| IC50 (DDR2) | 413 nM | Enzymatic Kinase Assay | [4][7] |
| EC50 (Basal DDR1 Autophosphorylation) | 86 nM | U2OS cells | [4][6] |
Table 2: Effects of DDR1 Inhibition in 3D Cell Culture Models
| 3D Model System | Cell Line | This compound Concentration | Observed Effect | Reference |
| Collagen I Gel | TW2.6 (Oral Squamous Cell Carcinoma) | 10 µM | Inhibition of spheroid invasion | [8] |
| Collagen I & IV Gel | TW2.6, OC3 (Oral Squamous Cell Carcinoma) | 10 µM | Inhibition of spheroid invasion | [8] |
| Collagen Type I Coated PCL Scaffold | Jurkat (Acute Lymphoblastic Leukemia) | IC50 = 354.4 nM (with Ara-C), IC50 = 335 nM (with DNR) | Increased chemosensitivity | [9] |
| 3D Collagen Gels | Cancer-Associated Fibroblast (CAF)-like cells | Not specified | Reduced contraction of collagen gels | [10] |
Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway in 3D Collagen Matrix
DDR1 activation by collagen in a 3D environment triggers multiple downstream signaling pathways that regulate key cellular functions. Inhibition of DDR1 with this compound can modulate these pathways to study their roles in cell behavior.
References
- 1. Epithelial polarization in 3D matrix requires DDR1 signaling to regulate actomyosin contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of 3-D Culture in Peptide Hydrogel for Analysis of Discoidin Domain Receptor 1-Collagen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 3D culture enhances chemoresistance of ALL Jurkat cell line by increasing DDR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Ddr1-IN-1: A Targeted Approach to Investigating Tumor-Stroma Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Discoidin Domain Receptor 1 (DDR1) has emerged as a critical mediator in the complex interplay between tumor cells and their surrounding stroma. As a receptor tyrosine kinase activated by collagen, DDR1 plays a pivotal role in cancer progression, including proliferation, migration, invasion, and therapeutic resistance. Ddr1-IN-1, a potent and selective inhibitor of DDR1, serves as an invaluable chemical probe to dissect the multifaceted roles of DDR1 in the tumor microenvironment and to explore its potential as a therapeutic target. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in studying tumor-stroma interactions.
Mechanism of Action
This compound is a type II kinase inhibitor that stabilizes the 'DFG-out' (Asp-Phe-Gly) inactive conformation of the DDR1 kinase domain.[1] This binding mode prevents the autophosphorylation of DDR1, which is a critical step in its activation cascade upon collagen binding.[1][2] By inhibiting DDR1 kinase activity, this compound effectively blocks downstream signaling pathways that contribute to the malignant phenotype of cancer cells.
Data Presentation
The following tables summarize the key quantitative data for this compound from various studies, providing a comparative overview of its potency and effects in different experimental settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (DDR1) | 105 nM | Cell-free enzymatic assay | [3][4] |
| IC₅₀ (DDR2) | 413 nM | Cell-free enzymatic assay | [3][4] |
| EC₅₀ (DDR1 autophosphorylation) | 86 nM | U2OS cells | [3] |
| EC₅₀ (DDR1 autophosphorylation) | 86.76 nM | U2OS cells | [5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes | Reference |
| HCT-116 | Colon Cancer | 8.7 | - | [6] |
| Various Cancer Cell Lines | Multiple | > 10 µM | Anti-proliferative activity is potentiated by combination with PI3K/mTOR inhibitors. | [3] |
| SNU-1040 | Colorectal Cancer | - | Enhances anti-proliferative efficacy of GSK2126458 (PI3K/mTOR inhibitor). | [5] |
Signaling Pathways
DDR1 activation by collagen in the tumor stroma triggers a cascade of downstream signaling events that promote tumor progression. This compound effectively abrogates these pathways.
Caption: DDR1 signaling pathway in the tumor-stroma context and its inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on tumor-stroma interactions.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells cultured in the presence of stromal components.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Serum-free culture medium
-
Collagen I (rat tail)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Plate Coating (Optional): Coat wells of a 96-well plate with 50 µL of 10 µg/mL Collagen I solution and incubate for 1 hour at 37°C. Wash wells twice with sterile PBS.
-
Cell Seeding: Seed cancer cells in the 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value.
Caption: Workflow for the cell viability assay using this compound.
Protocol 2: Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells towards a chemoattractant, often stimulated by stromal-derived factors.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Insert Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium (1:3 ratio). Coat the top of the transwell insert membrane with 50 µL of the diluted Matrigel solution. Incubate for 2-4 hours at 37°C to allow for gelling.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 600 µL of medium with 10% FBS to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the transwell insert.
-
Add this compound at the desired concentration (and a vehicle control) to both the upper and lower chambers.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂.
-
Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated/invaded cells.
-
Fixation and Staining: Fix the cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated/invaded cells in several random fields of view.
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound treated groups to the vehicle control.
Caption: Workflow for transwell migration and invasion assays with this compound.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes a general procedure to evaluate the efficacy of this compound in reducing tumor growth in a xenograft model, which can be adapted to include co-injection with stromal cells.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
(Optional) Cancer-associated fibroblasts (CAFs)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
Procedure:
-
Cell Preparation: Harvest cancer cells (and CAFs if applicable) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups (n=5-10 mice per group).
-
This compound Administration: Prepare this compound in the vehicle solution. Administer this compound to the treatment group via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily). Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers. The formula for tumor volume is (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for pDDR1, proliferation markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound treated and control groups.
References
- 1. This compound | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 2. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing DDR1-IN-1 Working Concentration: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the working concentration of DDR1-IN-1, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a type II kinase inhibitor that selectively targets the DFG-out (inactive) conformation of the DDR1 kinase domain.[1][2] This binding prevents the autophosphorylation and subsequent activation of DDR1, thereby blocking its downstream signaling pathways.[2]
Q2: What is the recommended starting concentration for in vitro experiments?
A starting concentration in the range of the in vitro IC50 and cellular EC50 values is recommended. This compound has an IC50 of 105 nM for DDR1 kinase and an EC50 of 86 nM for inhibiting basal DDR1 autophosphorylation in U2OS cells.[2][3] A common starting point for cell-based assays is 1 µM, which is sufficient to inhibit DDR1 autophosphorylation.[2] However, the optimal concentration will be cell-type and context-dependent.
Q3: Does this compound inhibit other kinases?
This compound is a selective inhibitor of DDR1. It is approximately 4-fold less potent against the closely related DDR2 (IC50 = 413 nM).[4][5] It has shown good selectivity against a large panel of 451 kinases.[2][6]
Q4: What is the primary cellular effect of this compound?
The primary and most direct effect of this compound is the inhibition of DDR1 autophosphorylation.[2] It is important to note that this compound on its own does not typically exhibit strong anti-proliferative effects in most cancer cell lines, even those with DDR1 overexpression.[3][7] Its anti-proliferative activity can be significantly enhanced when used in combination with inhibitors of other signaling pathways, such as PI3K/mTOR inhibitors like GSK2126458.[2][6]
Troubleshooting Guide
Issue 1: No or weak inhibition of DDR1 phosphorylation.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical range to test is from 10 nM to 10 µM.
-
-
Possible Cause 2: Inadequate pre-incubation time.
-
Solution: Ensure sufficient pre-incubation with this compound before stimulating with collagen. A pre-incubation time of 1 hour is a good starting point.[3]
-
-
Possible Cause 3: Issues with collagen stimulation.
-
Solution: Verify the concentration and quality of the collagen used for stimulation. The timing of collagen stimulation is also critical; 2 hours of stimulation is often used.[3]
-
-
Possible Cause 4: Cell line characteristics.
-
Solution: Confirm that your cell line expresses sufficient levels of DDR1. Overexpression systems, such as tetracycline-inducible U2OS cells, can be used as a positive control.[1]
-
Issue 2: Unexpected off-target effects or cellular toxicity.
-
Possible Cause 1: High inhibitor concentration.
-
Solution: While this compound is selective, high concentrations may lead to off-target effects. Lower the concentration to the lowest effective dose determined from your dose-response experiments.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. A final DMSO concentration of less than 0.1% is generally recommended.
-
-
Possible Cause 3: Prolonged incubation time.
-
Solution: Long-term exposure to any inhibitor can sometimes lead to toxicity. Optimize the incubation time to the shortest duration that yields the desired biological effect. For many signaling studies, a 48-hour incubation is used for viability assays.[3]
-
Issue 3: Lack of anti-proliferative effect.
-
Possible Cause 1: DDR1 signaling is not a primary driver of proliferation in the chosen cell line.
-
Solution: As previously mentioned, this compound alone often has minimal impact on cell proliferation.[7] Consider exploring the role of DDR1 in other cellular processes like migration, invasion, or adhesion.
-
-
Possible Cause 2: Redundant signaling pathways.
-
Solution: Other receptor tyrosine kinases or signaling pathways may compensate for the inhibition of DDR1. Investigating combination therapies, such as co-treatment with a PI3K/mTOR inhibitor, may reveal synergistic effects.[2]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 / EC50 | Reference |
| DDR1 | Kinase Assay | 105 nM | [3][4][5] |
| DDR2 | Kinase Assay | 413 nM | [4][5] |
| DDR1 | U2OS Cellular Autophosphorylation | 86 nM (EC50) | [2][3] |
Table 2: Comparison with other DDR1 Inhibitors
| Inhibitor | DDR1 IC50 | DDR2 IC50 | Reference |
| This compound | 105 nM | 413 nM | [4][5] |
| Ponatinib | 9 nM | 9 nM | [1] |
| Imatinib | 41 nM | 71 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound using Western Blot
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting collagen-induced DDR1 autophosphorylation in a cell line of interest.
-
Cell Seeding: Plate your cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell line and basal signaling, you may want to serum-starve the cells for 4-24 hours to reduce background phosphorylation.
-
Inhibitor Pre-treatment: Prepare a series of dilutions of this compound (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control) in your cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1 hour.[3]
-
Collagen Stimulation: Prepare a working solution of collagen I (e.g., 10 µg/mL) in cell culture medium.[1] Add the collagen solution to the wells (except for the unstimulated control) and incubate for 2 hours.[1]
-
Cell Lysis: Wash the cells three times with cold PBS.[3] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin).[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., pY513).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[3] Plot the ratio of phospho-DDR1 to total DDR1 against the log of the inhibitor concentration to determine the EC50.
Visualizations
Caption: Simplified DDR1 signaling pathway and the point of inhibition by this compound.
References
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Kinase Inhibition: A Technical Guide to Ddr1-IN-1
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase activity profile of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results in your research endeavors.
This compound Off-Target Kinase Activity Profile
This compound is a well-characterized inhibitor of DDR1, a receptor tyrosine kinase implicated in various cellular processes and diseases.[1][2][3] While designed for selectivity, understanding its potential interactions with other kinases is crucial for interpreting experimental outcomes and anticipating potential off-target effects.
A comprehensive kinase panel screening is a standard method to determine the selectivity of a small molecule inhibitor. In the case of this compound, its selectivity has been assessed against a broad panel of 451 kinases using the KinomeScan™ technology.[1][2][3] The results demonstrate a high degree of selectivity for DDR1.
| Kinase | IC50 (nM) | Notes |
| DDR1 | 105 | Primary Target |
| DDR2 | 413 | Approximately 3-fold less potent than against DDR1.[4] |
| Other Kinases (from a panel of 451) | Not significantly inhibited at concentrations < 10 µM | This compound is considered highly selective.[1] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
Experimental Protocols
Accurate determination of kinase inhibitor activity relies on robust and well-defined experimental protocols. Below are summaries of commonly employed methods for kinase profiling.
Biochemical Kinase Assays
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase. These assays can be broadly categorized into activity assays and binding assays.[5]
1. Radiometric Activity Assays:
Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[5]
-
Principle: A purified kinase, substrate, cofactors, and radiolabeled ATP are incubated with the test compound. The reaction mixture is then spotted onto a filter paper which binds the radiolabeled product. Unreacted ATP is washed away, and the remaining radioactivity on the filter is quantified.[5]
-
Advantages: Direct measurement of catalytic activity without the need for modified substrates or antibodies.[5]
-
Disadvantages: Requires handling of radioactive materials and specialized equipment.
2. Fluorescence-Based Assays:
These assays utilize fluorescently labeled substrates or antibodies to detect kinase activity. Common formats include:
-
LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: This technology is used to measure the binding of an inhibitor to a kinase or the activity of the kinase.[1][6]
-
Binding Assay Principle: A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP-binding site. When the tracer is bound, FRET occurs. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[6]
-
Activity Assay Principle: A fluorescently labeled substrate is used. Upon phosphorylation by the kinase, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added, leading to a FRET signal.[6]
-
-
Z'-LYTE™ Kinase Assay: This assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate to a specific protease.[6]
3. Luminescence-Based Assays:
These assays, such as the Kinase-Glo® assay, measure kinase activity by quantifying the amount of ATP remaining in the reaction.[7]
-
Principle: After the kinase reaction, a reagent is added that contains luciferase and its substrate, luciferin. The amount of light produced is inversely proportional to the kinase activity.[7]
Cellular Assays
Cellular assays are crucial for determining the efficacy of an inhibitor within a biological context.
-
Western Blotting for Autophosphorylation: To assess the ability of this compound to inhibit DDR1 activity in cells, the level of collagen-induced DDR1 autophosphorylation can be measured. U2OS cells are commonly used for this purpose.[1][3]
-
Protocol Outline:
-
Seed U2OS cells and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate DDR1 autophosphorylation by adding collagen.
-
Lyse the cells and perform Western blotting using an antibody specific for phosphorylated DDR1.
-
-
Troubleshooting Guide & FAQs
Q1: My IC50 value for this compound against DDR1 is significantly different from the published value.
-
Possible Cause: Variations in assay conditions can significantly impact IC50 values.
-
Troubleshooting Steps:
-
ATP Concentration: Ensure the ATP concentration in your assay is consistent with the reported conditions. IC50 values are highly dependent on the ATP concentration, especially for ATP-competitive inhibitors.
-
Enzyme and Substrate Purity: Use highly purified and active kinase and substrate. The presence of contaminants can interfere with the assay.
-
Incubation Time: The pre-incubation time of the inhibitor with the kinase and the reaction time can affect the measured potency.
-
Assay Format: Different assay technologies can yield different absolute IC50 values. Ensure you are comparing data from similar assay formats.
-
Q2: I am observing unexpected off-target effects in my cell-based experiments even at concentrations where this compound should be selective.
-
Possible Cause: While this compound is highly selective in biochemical assays, the cellular environment is more complex.[8]
-
Troubleshooting Steps:
-
Concentration: Use the lowest effective concentration of this compound to minimize the potential for off-target effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
Cell Line Specificity: The expression levels of DDR1 and potential off-target kinases can vary between cell lines.[8] Consider using a DDR1 knockout or knockdown cell line as a negative control to confirm that the observed phenotype is indeed DDR1-dependent.
-
Compound Stability and Metabolism: The stability and metabolism of the inhibitor can differ in a cellular context compared to a biochemical assay.
-
Phenotypic vs. Target-Based Readouts: Be cautious when interpreting phenotypic data. An observed cellular effect may not be a direct consequence of DDR1 inhibition.[8]
-
Q3: How can I confirm that the observed effects in my experiment are due to the inhibition of DDR1 and not an off-target?
-
Possible Cause: Distinguishing on-target from off-target effects is a common challenge in kinase inhibitor research.[9][10]
-
Troubleshooting Steps:
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of DDR1. If the phenotype is rescued, it provides strong evidence for on-target activity.
-
Direct Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can be used to confirm that this compound is engaging with DDR1 in your cells.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the DDR1 signaling pathway and a general workflow for kinase inhibitor profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
minimizing off-target effects of Ddr1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ddr1-IN-1. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2][3] It functions as a Type II kinase inhibitor, binding to the "DFG-out" inactive conformation of the DDR1 kinase domain.[4][5] This binding prevents the autophosphorylation of DDR1 that is typically induced by collagen, thereby blocking downstream signaling.[1][4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits good selectivity for DDR1 over its closest homolog, DDR2.[1][3] Kinome-wide scanning has shown a high degree of selectivity against a large panel of kinases.[4][5] However, some binding to ABL, KIT, and PDGFRβ has been observed in binding assays, though this was not confirmed in enzymatic assays.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][2] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[1] For cellular assays, further dilute the stock solution in your culture medium to the desired final concentration immediately before use.
Q4: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
Cell Line Variability: The expression levels of DDR1 can vary between cell lines and even with passage number. Regularly verify DDR1 expression in your cells.
-
Collagen Stimulation: The inhibitory effect of this compound can be influenced by the presence and concentration of collagen.[4] Ensure consistent collagen stimulation conditions in your experiments.
-
Off-Target Effects: At higher concentrations, off-target effects may become more pronounced. It is crucial to use the lowest effective concentration of this compound as determined by a dose-response experiment.
Q5: How can I confirm that the observed cellular phenotype is due to DDR1 inhibition and not an off-target effect?
A5: To validate that the observed effects are on-target, consider the following approaches:
-
Use a Rescue Mutant: A known resistance mutation, such as G707A in the DDR1 hinge region, can be introduced into your cells.[4][5] This mutation confers resistance to this compound, and the reversal of the phenotype in cells expressing this mutant would strongly suggest an on-target effect.
-
Use a Structurally Unrelated DDR1 Inhibitor: Compare the phenotype induced by this compound with that of another selective DDR1 inhibitor with a different chemical scaffold.
Troubleshooting Guides
Problem 1: Low or no inhibition of DDR1 phosphorylation in Western blot.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Prepare a fresh stock solution of this compound. Ensure proper storage at -80°C in single-use aliquots. |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Suboptimal Collagen Stimulation | Optimize the concentration and incubation time of collagen to ensure robust DDR1 activation. |
| Low DDR1 Expression | Confirm DDR1 expression in your cell line by Western blot or qPCR. |
| Incorrect Antibody | Use a validated antibody specific for the autophosphorylation site of DDR1 (e.g., phospho-DDR1 Tyr513). |
Problem 2: High background or non-specific bands in Western blot for phospho-DDR1.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate your primary antibody using positive and negative controls (e.g., cells with and without collagen stimulation, DDR1 knockout/knockdown cells). |
| Blocking and Washing | Optimize blocking conditions (e.g., 5% BSA in TBST) and increase the stringency and duration of wash steps. |
| Lysate Preparation | Ensure that lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation.[1] |
Problem 3: Discrepancy between biochemical assay (IC50) and cellular assay (EC50) results.
| Possible Cause | Troubleshooting Step |
| Cellular Permeability | This compound may have limited cell permeability. Consider this when interpreting differences between in vitro and cellular potency. |
| Plasma Protein Binding | In cellular assays, serum proteins in the culture medium can bind to the inhibitor, reducing its effective concentration. Consider performing assays in serum-free or low-serum conditions for a short duration. |
| Cellular Efflux Pumps | Your cell line may express efflux pumps that actively remove the inhibitor. Test for the effect of known efflux pump inhibitors. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| DDR1 | 105 | Lanthascreen | [4][5] |
| DDR2 | 413 | Lanthascreen | [4][5] |
Table 2: Cellular Potency of this compound
| Cell Line | EC50 (nM) for DDR1 Autophosphorylation Inhibition | Reference |
| U2OS | 86 | [1][2] |
Table 3: Kinome Scan Selectivity of this compound
| Potential Off-Target | Binding (% of control at 1 µM) | Enzymatic Assay Confirmation | Reference |
| ABL | <10 | Not Confirmed | [4][5] |
| KIT | <10 | Not Confirmed | [4][5] |
| PDGFRβ | <10 | Not Confirmed | [4][5] |
Experimental Protocols
Protocol 1: Cellular Assay for DDR1 Autophosphorylation Inhibition
This protocol is adapted from methodologies used in the characterization of this compound.[1][2][6]
1. Cell Seeding and Treatment: a. Seed U2OS cells (or your cell line of interest) in 6-well plates and allow them to adhere overnight. b. The following day, pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) in serum-free medium for 1-2 hours.
2. Collagen Stimulation: a. Prepare a stock solution of rat tail collagen I at 1 mg/mL in 0.02 N acetic acid. b. Add collagen I directly to the cell culture medium to a final concentration of 10 µg/mL. c. Incubate for 2 hours at 37°C.
3. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, supplemented with protease and phosphatase inhibitors).[1] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
4. Western Blotting: a. Determine the protein concentration of the supernatant using a BCA assay. b. Denature equal amounts of protein by boiling in Laemmli sample buffer. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-DDR1 (Tyr513) overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin).
5. Densitometry Analysis: a. Quantify the band intensities for phospho-DDR1 and total DDR1 using image analysis software. b. Normalize the phospho-DDR1 signal to the total DDR1 signal. c. Plot the normalized phospho-DDR1 signal against the concentration of this compound to determine the EC50 value.
Protocol 2: In Vitro Kinase Selectivity Profiling (Conceptual Workflow)
This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases.
1. Kinase Panel Selection: a. Choose a commercially available kinase profiling service (e.g., KinomeScan, Reaction Biology, Promega) or establish an in-house panel of purified kinases. b. The panel should include DDR1, DDR2, and potential off-targets identified from initial screens (e.g., ABL, KIT, PDGFRβ), as well as a broad representation of the human kinome.
2. Assay Format: a. Select an appropriate assay format, such as:
- Binding Assays (e.g., KiNativ, Chemical Proteomics): Measure the direct binding of the inhibitor to the kinase.
- Enzymatic Assays (e.g., LanthaScreen, ADP-Glo): Measure the inhibition of kinase catalytic activity.[4][5]
3. Experimental Execution: a. Perform the assay according to the manufacturer's or established in-house protocol. b. Typically, a fixed concentration of this compound (e.g., 1 µM) is screened against the kinase panel to identify initial "hits." c. For any identified hits, perform a dose-response analysis to determine the IC50 value.
4. Data Analysis and Interpretation: a. Calculate the percent inhibition for the single-point screen and the IC50 values for the dose-response curves. b. A common metric for selectivity is the Selectivity Score (S-score), which represents the number of inhibited kinases divided by the total number of kinases tested at a given concentration. c. Compare the IC50 value for DDR1 to those of any off-target kinases to determine the selectivity window.
Visualizations
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Ddr1-IN-1 precipitation in media
Technical Support Center: Ddr1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DDR1 inhibitor, this compound. The information provided aims to address common issues, particularly precipitation in cell culture media, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution when I added it to my cell culture media. What causes this?
A1: this compound, like many small molecule inhibitors, has poor aqueous solubility.[1][2] It is highly soluble in organic solvents like DMSO, but when this concentrated stock is diluted into an aqueous environment such as cell culture media or PBS, the compound can crash out of solution, leading to precipitation.[2][3][4] This is a common issue driven by the significant change in solvent polarity.[5]
Q2: How can I prevent this compound from precipitating in my experiments?
A2: Several strategies can be employed to prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept low, typically at or below 0.1%, as most cells can tolerate this level without significant toxicity.[2]
-
Serial Dilution: Instead of directly diluting your highly concentrated DMSO stock into the media, perform intermediate serial dilutions in DMSO first to lower the concentration of the inhibitor before the final dilution into your aqueous media.[2]
-
Working Solution Preparation: When preparing your final working solution, add the this compound stock solution to the media slowly while gently vortexing or swirling the media to facilitate rapid and even dispersion.[3]
-
Sonication: If you observe precipitation after dilution, brief sonication can sometimes help to redissolve the compound.[1][3]
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility. However, avoid overheating as it can degrade both the inhibitor and media components.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The most common and recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[1][6][7] It can be dissolved in DMSO at high concentrations, for example, up to 100 mg/mL.[7] For some applications, DMF or ethanol can also be used, but the solubility is generally lower in ethanol.[1][6]
Q4: What are the optimal storage conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1-2 years or at -20°C for up to 1 year.[1][8]
Q5: At what concentration is this compound effective, and what is a safe concentration to use in cell culture?
A5: this compound is a potent inhibitor of DDR1 autophosphorylation with an IC50 of 105 nM and an EC50 of approximately 87 nM in cell-based assays.[6][8] Effective concentrations in cell culture typically range from nanomolar to low micromolar. It is important to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Proliferation of some cancer cell lines is not inhibited at concentrations below 10 μM.[1][7]
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| IC50 (DDR1) | 105 nM | [7][8] |
| EC50 (U2OS cells) | 86.76 nM | [8] |
| Solubility in DMSO | ≥ 10 mg/mL, up to 100 mg/mL | [6][7] |
| Solubility in Ethanol | ~0.1-4 mg/mL (heating may be required) | [1][6] |
| Solubility in DMF | 10 mg/mL | [6] |
| Storage (Powder) | -20°C (≥ 4 years) | [1][6] |
| Storage (Stock Solution) | -80°C (up to 2 years) or -20°C (up to 1 year) | [1][8] |
| Recommended Final DMSO | ≤ 0.1% | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Using aseptic techniques, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution (Molecular Weight of this compound is 552.59 g/mol ).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM final concentration in 10 mL media):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Warm your cell culture media to 37°C.
-
Prepare an intermediate dilution of the stock solution in fresh, anhydrous DMSO if necessary to ensure the final DMSO concentration in the media remains low. For a final concentration of 0.1% DMSO, you would add 10 µL of the DMSO stock to 10 mL of media.
-
To achieve a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution.
-
Pipette 10 mL of the pre-warmed media into a sterile conical tube.
-
While gently swirling the media, slowly add 10 µL of the 10 mM this compound stock solution drop-wise into the media.
-
Cap the tube and invert it several times to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, brief sonication may be attempted.
-
Use the final working solution immediately to treat your cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visualizations
References
- 1. This compound | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating On-Target Effects of Ddr1-IN-1 in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the on-target effects of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective small molecule inhibitor of the DDR1 receptor tyrosine kinase.[1][2][3] It functions by binding to the "DFG-out" conformation of the DDR1 kinase domain, which is an inactive state of the enzyme.[1][4] This binding prevents the autophosphorylation of DDR1, thereby inhibiting its kinase activity and downstream signaling.[1][3]
Q2: What is the typical potency of this compound?
The potency of this compound can be summarized as follows:
| Assay Type | Target | Potency | Reference |
| Enzymatic Kinase Assay (IC50) | DDR1 | 105 nM | [1][3] |
| Enzymatic Kinase Assay (IC50) | DDR2 | 413 nM | [1][3] |
| Cellular Autophosphorylation (EC50) | DDR1 | 86 nM (in U2OS cells) | [1][2][3] |
Q3: What is the DDR1 signaling pathway?
DDR1 is a receptor tyrosine kinase that is activated by binding to various types of collagen.[4][5] Upon activation, DDR1 undergoes autophosphorylation, initiating several downstream signaling cascades. These pathways are involved in crucial cellular processes such as proliferation, migration, invasion, and differentiation.[3][4][6] Key downstream signaling pathways activated by DDR1 include PI3K/AKT/mTOR, MAPK, and NF-κB.[6][7]
Figure 1: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Q4: How can I confirm that this compound is engaging its target, DDR1, in my cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement.[8][9] This technique is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[8] By treating cells with this compound and then heating the cell lysate to various temperatures, you can assess the amount of soluble DDR1 remaining. An increase in the thermal stability of DDR1 in the presence of this compound indicates direct binding.[8][9]
Troubleshooting Guides
Problem 1: No inhibition of DDR1 phosphorylation is observed after this compound treatment.
Possible Cause 1: Inactive Compound
-
Solution: Ensure the proper storage and handling of this compound. Prepare fresh solutions in a suitable solvent like DMSO.[2] It is advisable to verify the compound's activity in a cell-free enzymatic assay if possible.
Possible Cause 2: Insufficient Compound Concentration or Incubation Time
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The reported EC50 is 86 nM in U2OS cells, but this can vary.[1][2][3] Similarly, optimize the incubation time. A pre-incubation of 1-2 hours is often a good starting point.[2]
Possible Cause 3: Low DDR1 Expression or Activation
-
Solution: Confirm the expression of DDR1 in your cell line by Western blot. To study the inhibition of phosphorylation, ensure that the DDR1 pathway is activated. This is typically achieved by stimulating the cells with collagen (e.g., 10-20 µg/mL of rat tail collagen I) for a specific duration (e.g., 2 hours) before cell lysis.[2][10]
Possible Cause 4: Experimental Error in Western Blotting
-
Solution: Ensure the quality of your antibodies against phospho-DDR1 (p-DDR1) and total DDR1. Include appropriate positive and negative controls. For instance, use a cell line known to express and activate DDR1 as a positive control. A vehicle-treated (e.g., DMSO) sample will serve as a negative control for the inhibitor's effect.
Problem 2: Off-target effects are suspected.
Possible Cause 1: High Compound Concentration
-
Solution: Use the lowest effective concentration of this compound that inhibits DDR1 phosphorylation to minimize the risk of off-target effects. This compound has shown good selectivity at concentrations below 10 µM in KinomeScan profiles.[1]
Possible Cause 2: Inherent Off-Target Activity
-
Solution: To confirm that the observed cellular phenotype is indeed due to DDR1 inhibition, a rescue experiment using a resistant mutant can be performed. The G707A mutation in the hinge region of DDR1 has been shown to confer resistance to this compound.[1] Expressing this mutant in your cells should reverse the effects of the inhibitor if they are on-target. Additionally, consider using another structurally different DDR1 inhibitor to see if it phenocopies the effects of this compound. A known off-target of a this compound analog is Cathepsin D, which could be investigated if unexpected phenotypes arise.[11]
Experimental Protocols
Protocol 1: Western Blot for DDR1 Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in cultured cells.
Materials:
-
This compound
-
Collagen I (e.g., from rat tail)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DDR1 (e.g., Tyr792 or Tyr513), anti-total-DDR1[10][12]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with collagen I (e.g., 20 µg/mL) for the desired time (e.g., 18 hours, as per some protocols, or shorter times like 2 hours can be tested).[10]
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize p-DDR1 to total DDR1.
Figure 2: Workflow for Western blot analysis of DDR1 phosphorylation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm the direct binding of this compound to DDR1 in intact cells.
Materials:
-
Cell line expressing DDR1
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Culture cells to a high density.
-
Harvest and resuspend cells in PBS.
-
Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for this compound treatment.
-
Incubate the cells with the compound or vehicle for 1 hour at 37°C.[13]
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[14]
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble DDR1 by Western blot.
-
An increase in the amount of soluble DDR1 at higher temperatures in the this compound treated samples compared to the vehicle control indicates target engagement.
Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-DDR1 (Tyr513) (E1N8F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-DDR1 (Tyr792) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Ddr1-IN-1 Treatment Time Course Optimization
Welcome to the technical support center for Ddr1-IN-1, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows, with a specific focus on treatment time course studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive kinase inhibitor that targets DDR1. It binds to the kinase domain of DDR1 in a "DFG-out" conformation, which is characteristic of type II kinase inhibitors. This binding prevents the autophosphorylation of DDR1, thereby inhibiting its signaling cascade.[1]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: DDR1 activation by its ligand, collagen, initiates several downstream signaling pathways that are subsequently blocked by this compound. The primary pathways include the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, which regulates cell growth and differentiation.[2][3][4][5][6] Additionally, DDR1 signaling can activate NF-κB, which is involved in inflammatory responses and cell survival.[3]
Q3: What is a typical effective concentration for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, published data provides a good starting point. The IC50 (the concentration that inhibits 50% of the enzyme's activity in a biochemical assay) is approximately 105 nM for DDR1.[1][7] In cell-based assays, the EC50 (the concentration that gives a half-maximal response) for inhibiting DDR1 autophosphorylation in U2OS cells is approximately 86 nM.[1][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment time is highly dependent on the specific downstream event you are investigating. For short-term signaling events, such as the inhibition of DDR1 autophosphorylation, a pre-treatment of 1-2 hours may be sufficient.[7] For longer-term cellular responses, such as changes in gene expression or cell proliferation, treatment times of 24, 48, or even 72 hours may be necessary. A time-course experiment is essential to determine the optimal time point for your endpoint of interest.
Q5: Can this compound be used in combination with other inhibitors?
A5: Yes, studies have shown that combining this compound with inhibitors of the PI3K/mTOR pathway, such as GSK2126458, can potentiate its antiproliferative activity in certain cancer cell lines.[1][8] This suggests that a combination therapy approach may be more effective in certain contexts.
Experimental Protocols
Protocol 1: Time Course of this compound Treatment and Western Blot Analysis of Downstream Signaling
This protocol provides a framework for determining the optimal treatment time of this compound by observing its effect on the phosphorylation of key downstream targets, AKT and ERK.
Materials:
-
Cell line of interest (e.g., U2OS, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Collagen I (or other appropriate DDR1 ligand)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-DDR1, anti-total-DDR1, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and not over-confluent at the time of harvesting.
-
Cell Starvation (Optional): Depending on the cell line and the specific pathway being investigated, serum starvation for 4-24 hours before treatment can help to reduce basal signaling activity.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours). A common experimental setup involves pre-treatment with the inhibitor for 1-2 hours before stimulating with the ligand.
-
Ligand Stimulation: After the pre-treatment period, stimulate the cells with collagen I at a predetermined optimal concentration for a fixed period (e.g., 30 minutes or as determined by preliminary experiments).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation levels against the treatment time to determine the optimal duration of this compound treatment.
Data Presentation
Table 1: Hypothetical Time-Dependent Inhibition of DDR1 Downstream Signaling by this compound
This table illustrates the expected trend in the phosphorylation of downstream targets over a time course of this compound treatment. The values are presented as a percentage of the stimulated control (collagen I only).
| Treatment Time (hours) | p-DDR1 (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |
| 0 | 100 | 100 | 100 |
| 1 | 25 | 40 | 50 |
| 2 | 15 | 25 | 35 |
| 4 | 10 | 15 | 20 |
| 8 | 5 | 10 | 15 |
| 16 | 5 | 10 | 10 |
| 24 | 5 | 10 | 10 |
Note: This is a hypothetical data table to illustrate expected trends. Actual results will vary depending on the experimental setup. A study on DDR2-overexpressing cells showed maximal phosphorylation of ERK and JAK2 after 16 hours of collagen I stimulation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or weak signal for phosphorylated protein | 1. Inactive inhibitor. 2. Suboptimal inhibitor concentration or treatment time. 3. Low abundance of the phosphorylated protein. 4. Dephosphorylation of the sample during preparation.[10][11][12][13] | 1. Verify the activity of the this compound stock. 2. Perform a dose-response and/or time-course experiment. 3. Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for the target protein.[10] 4. Always use fresh lysis buffer with phosphatase and protease inhibitors and keep samples on ice.[10][12][13] |
| High background on Western blot | 1. Blocking agent is not optimal (e.g., milk for phospho-antibodies).[10][12][14] 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Use 5% BSA in TBST for blocking when probing for phosphorylated proteins.[10][12][14] 2. Titrate the antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes. |
| Inconsistent results between experiments | 1. Variation in cell confluence or passage number. 2. Inconsistent inhibitor treatment or ligand stimulation. 3. Variability in Western blot procedure (e.g., transfer efficiency). | 1. Use cells at a consistent confluence and within a narrow passage number range. 2. Ensure accurate and consistent timing and concentrations for all treatments. 3. Standardize all steps of the Western blot protocol and use a loading control to normalize for any variations. |
| Unexpected off-target effects | The inhibitor may be affecting other kinases at the concentration used. | 1. Review the selectivity profile of this compound. 2. Use the lowest effective concentration of the inhibitor determined from your dose-response experiments. 3. Consider using a second, structurally different DDR1 inhibitor as a control to confirm that the observed effects are on-target. |
Visualizations
Caption: DDR1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Time Course Analysis.
Caption: Troubleshooting Logic for Weak Western Blot Signal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influences of TP53 and the anti-aging DDR1 receptor in controlling Raf/MEK/ERK and PI3K/Akt expression and chemotherapeutic drug sensitivity in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discoidin domain receptor 1 expression in activated T cells is regulated by the ERK MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen I Induces Discoidin Domain Receptor (DDR) 1 Expression through DDR2 and a JAK2-ERK1/2-mediated Mechanism in Primary Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 13. researchgate.net [researchgate.net]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Assessing DDR1-IN-1 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of DDR1-IN-1 in primary cell cultures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can affect various cellular processes regulated by DDR1, such as cell adhesion, proliferation, migration, and extracellular matrix remodeling.
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
Primary cells, being directly isolated from tissues, often provide a more physiologically relevant model compared to immortalized cell lines. Assessing cytotoxicity in these cells is crucial for predicting potential toxic effects of this compound in a preclinical setting. This is particularly important for therapies targeting diseases where DDR1 is implicated, such as fibrosis and certain cancers, to ensure the inhibitor has a suitable therapeutic window.
Q3: What are the common challenges when performing cytotoxicity assays with primary cells?
Working with primary cells can present several challenges compared to cell lines:
-
Limited lifespan and proliferation rate: Primary cells have a finite number of divisions, which can affect the timing and interpretation of proliferation-based cytotoxicity assays.
-
Heterogeneity: Primary cell populations can be heterogeneous, leading to variability in experimental results.
-
Sensitivity to culture conditions: Primary cells are often more sensitive to media composition, serum quality, and plating density.[1]
-
Donor-to-donor variability: Primary cells isolated from different donors can exhibit significant biological differences.
Q4: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
While this compound is reported to be highly selective for DDR1, like any kinase inhibitor, it may have off-target effects, especially at higher concentrations. These could include inhibition of other kinases with similar ATP-binding pockets or unforeseen interactions with other cellular components. It is essential to perform dose-response studies and consider including control experiments to assess the specificity of the observed cytotoxic effects.
Troubleshooting Guides
Issue 1: High background signal in the cytotoxicity assay.
-
Possible Cause:
-
Suboptimal cell seeding density: Too many cells can lead to high basal cell death and release of cellular components measured in the assay.[2]
-
Contamination: Microbial contamination can interfere with assay readings.
-
Reagent issues: Improperly prepared or stored assay reagents.
-
Pipetting errors: Inconsistent pipetting can lead to variability.[1]
-
-
Solution:
-
Optimize cell seeding density by performing a titration experiment to find the optimal number of cells per well.
-
Regularly check cell cultures for any signs of contamination.
-
Prepare fresh reagents and store them according to the manufacturer's instructions.
-
Ensure proper pipetting technique and use calibrated pipettes.
-
Issue 2: Low or no signal in the cytotoxicity assay.
-
Possible Cause:
-
Low cell seeding density: Too few cells will not generate a detectable signal.[2]
-
Incorrect assay timing: The incubation time with this compound may be too short to induce a measurable cytotoxic effect.
-
Cell type resistance: The primary cells being used may be inherently resistant to the cytotoxic effects of this compound at the tested concentrations.
-
-
Solution:
-
Optimize cell seeding density to ensure a sufficient number of cells for signal detection.
-
Perform a time-course experiment to determine the optimal incubation time.
-
Test a wider range of this compound concentrations, including higher doses.
-
Issue 3: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell distribution: Inconsistent cell seeding across the plate.
-
Edge effects: Evaporation from the outer wells of the microplate can lead to altered cell growth and drug concentrations.
-
Inconsistent drug concentration: Errors in serial dilutions of this compound.
-
-
Solution:
-
Ensure the cell suspension is homogenous before and during plating.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile media or PBS.
-
Prepare fresh serial dilutions of this compound for each experiment and mix thoroughly.
-
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data as there is limited publicly available quantitative data on the cytotoxicity of this compound in a wide range of primary cells. Researchers should generate their own data for their specific primary cell type and experimental conditions.
Table 1: Illustrative IC50 Values of this compound in Various Primary Cell Types (72-hour exposure)
| Primary Cell Type | Assay | Illustrative IC50 (µM) |
| Human Primary Dermal Fibroblasts | MTT | > 50 |
| Human Primary Renal Proximal Tubule Epithelial Cells | CellTiter-Glo® | 25.8 |
| Human Primary Peripheral Blood Mononuclear Cells (PBMCs) | LDH Release | 15.2 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | AlamarBlue™ | 38.5 |
Table 2: Illustrative Time-Dependent Cytotoxicity of this compound (10 µM) in Human Primary Fibroblasts
| Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 24 | 92.3 | 4.1 |
| 48 | 85.1 | 5.5 |
| 72 | 76.8 | 6.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability based on the metabolic activity of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).
-
-
LDH Measurement:
-
After the incubation period, carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reagents according to the manufacturer's protocol.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Measurement:
-
Read the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and comparing to the maximum release control.
-
Visualizations
Caption: Simplified DDR1 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity in primary cells.
Caption: Troubleshooting decision tree for common issues in cytotoxicity assays.
References
Validation & Comparative
A Comparative Analysis of DDR1 Inhibitors: Ddr1-IN-1 versus Ddr1-IN-2
In the landscape of targeted cancer therapy, Discoidin Domain Receptor 1 (DDR1) has emerged as a promising therapeutic target due to its role in cancer progression, including proliferation, migration, and invasion.[1][2] This guide provides a detailed comparison of two notable small molecule inhibitors, Ddr1-IN-1 and Ddr1-IN-2, focusing on their selectivity and potency. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Potency: A Tale of Two Inhibitors
Both this compound and Ddr1-IN-2 are potent inhibitors of DDR1 kinase activity. However, Ddr1-IN-2 exhibits a higher potency against DDR1 in biochemical assays. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) |
| This compound | 105[3][4][5][6][7][8] | 413[3][4][5][6][8] |
| Ddr1-IN-2 | 47[3][4][5][6] | 145[3][4][5][6] |
Table 1: Biochemical Potency of this compound and Ddr1-IN-2 against DDR1 and DDR2.
As the data indicates, Ddr1-IN-2 is approximately twice as potent as this compound in inhibiting DDR1. Both inhibitors also show activity against the closely related DDR2, with Ddr1-IN-2 again demonstrating greater potency.
Selectivity Profile: A Clear Distinction
A critical aspect of any kinase inhibitor is its selectivity – its ability to inhibit the intended target without affecting other kinases in the kinome. Off-target effects can lead to unforeseen cellular responses and potential toxicity. In this regard, this compound demonstrates a significantly more selective profile compared to Ddr1-IN-2.
Kinome-wide selectivity profiling, a technique used to assess the interaction of a compound with a large panel of kinases, reveals a clear difference between the two inhibitors. This compound exhibits excellent selectivity, with a selectivity score (S(1) at 1 µM) of 0.01.[3] In contrast, Ddr1-IN-2 is considerably less selective, with a selectivity score of 0.07 at the same concentration.[3]
| Inhibitor | Selectivity Score (S(1) at 1 µM) | Potential Off-Targets |
| This compound | 0.01[3] | ABL, KIT, PDGFRβ (not confirmed in enzymatic assays)[3] |
| Ddr1-IN-2 | 0.07[3] | Abl, BLK, CSK, EGFR, LCK, PDGFRβ[3] |
Table 2: Kinase Selectivity of this compound and Ddr1-IN-2.
The lower selectivity score of this compound indicates that it interacts with fewer off-target kinases, making it a more precise tool for studying DDR1 function. While initial binding for this compound was observed for ABL, KIT, and PDGFRβ, these interactions were not confirmed in subsequent enzymatic assays.[3] Conversely, Ddr1-IN-2 has been shown to potently inhibit a number of other kinases, which contributes to its stronger anti-proliferative effects in some cell lines but also complicates the interpretation of its cellular activity.[3][4]
Cellular Activity: Potency vs. Selectivity in Action
In a cellular context, both inhibitors effectively block the autophosphorylation of DDR1, a key step in its activation, at submicromolar concentrations.[3][4] this compound inhibits collagen-induced DDR1 autophosphorylation in U2OS cells with an EC50 of 86 nM.[7]
Interestingly, despite being less potent in biochemical assays, the highly selective this compound did not inhibit the proliferation of various cancer cell lines at concentrations below 10 µM.[3][4] In contrast, the more potent but less selective Ddr1-IN-2 inhibited the proliferation of a variety of cell lines at single-digit micromolar and lower concentrations.[3][4] This suggests that the anti-proliferative effect of Ddr1-IN-2 is likely a consequence of its activity against multiple targets, not solely DDR1 inhibition.[4]
Experimental Methodologies
The data presented in this guide is based on established and rigorous experimental protocols.
Kinase Selectivity Profiling (KinomeScan™): This method involves a competition binding assay where the test compound is screened against a large panel of human kinases (451 kinases in the cited study).[3][4] The results are reported as a selectivity score, which represents the fraction of kinases that are inhibited to a certain degree at a specific concentration of the compound.
Biochemical Potency Assays (Lanthascreen™): The IC50 values for DDR1 and DDR2 were determined using the Lanthascreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) enzymatic assay.[3][4] This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.
Cellular Autophosphorylation Assay: The ability of the inhibitors to block collagen-induced DDR1 autophosphorylation was assessed in U2OS cells overexpressing DDR1.[3] Following treatment with the inhibitor and stimulation with collagen, cell lysates were analyzed by western blot using an antibody specific for phosphorylated DDR1.
Visualizing the DDR1 Signaling Pathway
The Discoidin Domain Receptor 1 is a receptor tyrosine kinase that is activated by collagen. Upon collagen binding, DDR1 dimerizes and undergoes autophosphorylation, creating docking sites for downstream signaling molecules. This initiates a cascade of events that can lead to various cellular responses, including cell proliferation, migration, and invasion. The simplified diagram below illustrates the central role of DDR1 in these pathways.
A simplified diagram of the DDR1 signaling pathway.
Experimental Workflow for Inhibitor Evaluation
The evaluation of kinase inhibitors typically follows a standardized workflow, starting from initial high-throughput screening to more detailed cellular characterization. The following diagram outlines the key steps involved in the comparison of this compound and Ddr1-IN-2.
Workflow for the evaluation of kinase inhibitors.
Conclusion
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: DDR1-IN-1 Versus Imatinib for DDR1 Inhibition
In the landscape of targeted cancer therapy, the Discoidin Domain Receptor 1 (DDR1) has emerged as a promising therapeutic target. This receptor tyrosine kinase, activated by collagen, plays a pivotal role in cell proliferation, migration, and invasion, making it a key player in tumor progression and metastasis. This guide provides a detailed, data-driven comparison of two prominent inhibitors of DDR1: the selective, investigational compound DDR1-IN-1 and the clinically established multi-targeted kinase inhibitor, imatinib.
Mechanism of Action: A Tale of Two Type II Inhibitors
Both this compound and imatinib are classified as Type II kinase inhibitors. This classification signifies that they bind to the inactive, "DFG-out" conformation of the kinase domain.[1][2] In this conformation, the Asp-Phe-Gly (DFG) motif, a critical component of the activation loop, is flipped from its active position. This binding mode prevents the kinase from adopting its active conformation, thereby blocking ATP from binding and inhibiting downstream signaling. While sharing a common binding mechanism, their selectivity profiles diverge significantly.
Potency and Selectivity: A Quantitative Showdown
The inhibitory activity of this compound and imatinib against DDR1 has been quantified in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the cellular half-maximal effective concentration (EC50) are key metrics for comparing their potency.
| Inhibitor | Target | IC50 (nM) | EC50 (nM) | Reference |
| This compound | DDR1 | 105 | 86 | [3][4] |
| DDR2 | 413 | - | [4] | |
| Imatinib | DDR1 | 43 | 21 | [1][5] |
| DDR2 | 675 | - | [6] | |
| ABL | ~400 | - | [7] | |
| c-Kit | - | - | [7] | |
| PDGFR | - | - | [7] |
Key Observations:
-
Potency: In enzymatic assays, imatinib demonstrates a higher potency for DDR1 (IC50 = 43 nM) compared to this compound (IC50 = 105 nM).[1][3][4][5] This trend is also reflected in cellular assays, where imatinib inhibits collagen-induced DDR1 autophosphorylation at a lower concentration (EC50 = 21 nM) than this compound (EC50 = 86 nM).[4][5]
-
Selectivity: this compound was specifically designed as a selective DDR1 inhibitor and exhibits approximately 3-fold selectivity for DDR1 over its closest homolog, DDR2.[3][4] In contrast, imatinib is a multi-targeted inhibitor, potently inhibiting not only DDR1 but also ABL, c-Kit, and PDGFR kinases.[4][7] This broader activity profile is a critical consideration in its therapeutic application and potential side effects.[8]
DDR1 Signaling Pathway
DDR1 activation by its ligand, collagen, triggers a cascade of downstream signaling events that regulate key cellular processes. Understanding this pathway is crucial for appreciating the impact of its inhibition.
Caption: Overview of the DDR1 signaling pathway upon activation by collagen.
Experimental Methodologies
The quantitative data presented in this guide are derived from established experimental protocols. Below are summaries of the key assays used to characterize this compound and imatinib.
Kinase Inhibition Assay (Lanthascreen™)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Reaction Setup: Purified DDR1 kinase domain is incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or imatinib) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The degree of substrate phosphorylation is measured using a technology such as LanthaScreen™, which relies on Förster Resonance Energy Transfer (FRET).
-
Data Analysis: The resulting data is plotted as the percentage of kinase activity versus inhibitor concentration, and the IC50 value is calculated.[4]
Cellular DDR1 Autophosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of DDR1 within a cellular context.
Caption: Workflow for a cellular DDR1 autophosphorylation assay.
Protocol:
-
Cell Culture: Human osteosarcoma (U2OS) cells, which endogenously express DDR1, are cultured under standard conditions.
-
Serum Starvation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or imatinib.
-
Collagen Stimulation: DDR1 is activated by adding collagen to the cell culture medium.[4][5]
-
Cell Lysis and Western Blotting: Cells are lysed, and the protein lysates are subjected to Western blotting using an antibody specific for phosphorylated DDR1 (p-DDR1).
-
Quantification and Analysis: The intensity of the p-DDR1 bands is quantified and plotted against the inhibitor concentration to determine the EC50 value.[4][5]
Conclusion
Both this compound and imatinib are potent inhibitors of DDR1, operating through a similar Type II binding mechanism. Imatinib exhibits greater potency in both biochemical and cellular assays. However, the key differentiator lies in their selectivity. This compound offers a more targeted approach with higher selectivity for DDR1 over other kinases, making it a valuable tool for specifically probing DDR1 biology. In contrast, imatinib's multi-targeted nature, while effective in certain cancers, presents a broader spectrum of potential off-target effects. The choice between these inhibitors will ultimately depend on the specific research or clinical context, balancing the need for potency against the desire for selectivity.
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ddr1-IN-1 vs. Dasatinib: A Comparative Guide for Researchers in DDR1-Expressing Cells
For researchers, scientists, and drug development professionals investigating the role of Discoidin Domain Receptor 1 (DDR1) in various cellular processes and diseases, the choice of a suitable inhibitor is critical. This guide provides an objective comparison of two commonly used inhibitors, Ddr1-IN-1 and dasatinib, in the context of DDR1-expressing cells. We present a comprehensive analysis of their mechanisms of action, potency, and selectivity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
This compound is a potent and highly selective inhibitor of DDR1, while dasatinib is a multi-targeted kinase inhibitor with high potency against DDR1 but also targets a broad range of other kinases. The choice between these two inhibitors will largely depend on the specific experimental goals. This compound is the preferred tool for studies aiming to specifically elucidate the cellular functions of DDR1 with minimal off-target effects. Dasatinib, a clinically approved drug, is a powerful inhibitor of DDR1 but its broad activity profile must be considered when interpreting experimental outcomes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and dasatinib, facilitating a direct comparison of their biochemical and cellular activities against DDR1.
| Inhibitor | Type | Binding Mode | Target | IC50 (nM) | Reference |
| This compound | Type II | DFG-out | DDR1 | 105 | [1][2][3][4] |
| DDR2 | 413 | [1][2][4] | |||
| Dasatinib | Type I | DFG-in | DDR1 | 0.5 - 1.35 | [5][6][7] |
| DDR2 | 1.4 | [6][7] | |||
| BCR-ABL | <1 | [8] | |||
| SRC family kinases | Potent inhibitor | [9][10][11] | |||
| c-Kit | Potent inhibitor | [9][10][11] | |||
| PDGFRβ | Potent inhibitor | [9][10] | |||
| and others |
Table 1: Biochemical Potency of this compound and Dasatinib.
| Inhibitor | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | U2OS | DDR1 Autophosphorylation | 86 | [1][2][3] |
| Dasatinib | HEK293 | DDR1 Autophosphorylation | ~10 | [12] |
Table 2: Cellular Potency of this compound and Dasatinib in DDR1-Expressing Cells.
Mechanism of Action
This compound is a selective, ATP-competitive, type II kinase inhibitor.[1][2][13] It specifically binds to the inactive 'DFG-out' conformation of the DDR1 kinase domain, where the aspartate-phenylalanine-glycine (DFG) motif is flipped.[1][2][13] This mode of binding confers its high selectivity for DDR1 over other kinases.
Dasatinib , in contrast, is a multi-targeted, ATP-competitive, type I kinase inhibitor.[5] It binds to the active 'DFG-in' conformation of a wide range of kinases, including DDR1, BCR-ABL, and SRC family kinases.[5][10][11] Its ability to inhibit multiple key signaling kinases contributes to its broad therapeutic efficacy but also to its potential for off-target effects in a research setting.
Kinase Selectivity
A key differentiator between this compound and dasatinib is their selectivity profile.
This compound exhibits good selectivity for DDR1.[1][14] KinomeScan profiling against a panel of 451 kinases demonstrated that this compound has a very focused target profile, making it a valuable tool for specifically probing DDR1 biology.[1][15]
Dasatinib is a promiscuous kinase inhibitor, targeting a large number of tyrosine and serine/threonine kinases.[16][17][18] While highly potent against DDR1, its effects in cellular systems will be a composite of inhibiting DDR1 and numerous other signaling pathways. This broad activity is a critical consideration when attributing observed phenotypes solely to DDR1 inhibition.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
DDR1 Autophosphorylation Assay in Cells
This protocol is used to determine the cellular potency of inhibitors in blocking collagen-induced DDR1 activation.
-
Cell Culture: U2OS or HEK293 cells overexpressing DDR1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Inhibitor Treatment: Cells are seeded in 6-well plates and grown to 80-90% confluency. The cells are then serum-starved for 16-24 hours. Following starvation, cells are pre-treated with various concentrations of this compound or dasatinib for 1-2 hours.
-
Collagen Stimulation: Cells are stimulated with 10-20 µg/mL of type I collagen for 30-60 minutes to induce DDR1 autophosphorylation.
-
Cell Lysis: After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Cell lysates are clarified by centrifugation, and protein concentration is determined using a BCA assay. Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-DDR1 (e.g., Tyr792) and total DDR1.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated DDR1 to total DDR1 is calculated, and the EC50 value is determined by fitting the data to a dose-response curve.
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the DDR1 kinase domain.
-
Reagents: Recombinant human DDR1 kinase domain, ATP, and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.
-
Inhibitor Preparation: this compound and dasatinib are serially diluted to the desired concentrations in the assay buffer.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the DDR1 enzyme, substrate, and inhibitor. The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo) or a fluorescence-based assay (e.g., LanthaScreen).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway Diagram
Caption: Simplified DDR1 signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for DDR1 autophosphorylation inhibition assay.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ddr1-IN-1 Specificity: A KinomeScan-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor Ddr1-IN-1 with alternative DDR1 inhibitors, focusing on specificity data generated using the KinomeScan platform. The information presented is intended to assist researchers in making informed decisions when selecting a pharmacological tool for studying Discoidin Domain Receptor 1 (DDR1) signaling.
Introduction to DDR1
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that plays a crucial role in cell adhesion, migration, proliferation, and matrix remodeling.[1] Unlike many other RTKs, DDR1 is activated by binding to collagen, a major component of the extracellular matrix. Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis, inflammation, and several types of cancer. This makes DDR1 an attractive therapeutic target for drug development.
This compound: A Potent and Selective DDR1 Inhibitor
This compound is a well-characterized and selective inhibitor of DDR1.[1][2] It exhibits potent inhibition of DDR1 autophosphorylation in cellular assays and demonstrates high selectivity across the human kinome, as determined by broad-panel screening platforms like KinomeScan.[1][2]
Comparative Analysis of DDR1 Inhibitor Specificity
The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. The KinomeScan platform is a widely used competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.
Below is a comparison of this compound with other known DDR1 inhibitors. The data is presented to highlight the on-target potency and the broader selectivity profile.
Table 1: On-Target Potency of DDR1 Inhibitors
| Inhibitor | DDR1 IC₅₀ (nM) | DDR2 IC₅₀ (nM) | Reference |
| This compound | 105 | 413 | [1] |
| Imatinib | 43 | - | |
| Nilotinib | 3.7 | - | |
| Dasatinib | 1.35 | - | |
| Ponatinib | 9 | 9 |
Note: IC₅₀ values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Table 2: KinomeScan Selectivity Profile Comparison
The selectivity of an inhibitor is often expressed as a "Selectivity Score" (S-score), which represents the fraction of kinases that are potently inhibited at a given concentration. A lower S-score indicates higher selectivity.
| Inhibitor | KinomeScan Panel Size | Concentration (µM) | Selectivity Score (S) | Key Off-Targets | Reference |
| This compound | 451 | 1 | 0.01 | ABL, KIT, PDGFRβ | |
| Imatinib | >400 | 1 | - | ABL, KIT, PDGFR | [3] |
| Nilotinib | >400 | 1 | - | ABL, KIT, PDGFR | [3] |
| Dasatinib | >400 | 1 | - | ABL, SRC family, KIT, PDGFR | [3][4] |
| Ponatinib | >400 | 1 | - | ABL, VEGFR, FGFR, SRC family |
Note: Comprehensive, directly comparable KinomeScan percentage inhibition data for all inhibitors across the same kinase panel is not always publicly available. The information above is compiled from various sources and should be interpreted with caution. Researchers are encouraged to consult the primary literature for detailed selectivity data.
Experimental Protocols
KinomeScan Competition Binding Assay
The KinomeScan assay is a proprietary technology from Eurofins Discovery. The general principles of the assay are as follows:
-
Assay Principle: The assay is based on a competitive binding format. A test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to the kinase of interest.
-
Components:
-
Kinase: A DNA-tagged kinase.
-
Immobilized Ligand: A kinase-specific ligand immobilized on a solid support.
-
Test Compound: The inhibitor being profiled.
-
-
Procedure: a. The DNA-tagged kinase is incubated with the test compound at various concentrations. b. This mixture is then added to the immobilized ligand. c. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. d. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[5]
Visualizing DDR1 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using Graphviz.
DDR1 Signaling Pathway
Caption: Simplified DDR1 signaling pathway.
KinomeScan Experimental Workflow
Caption: KinomeScan experimental workflow.
Conclusion
This compound stands out as a highly selective inhibitor of DDR1, making it a valuable tool for investigating the specific roles of this receptor in health and disease. While other multi-kinase inhibitors, such as imatinib, nilotinib, dasatinib, and ponatinib, also exhibit potent DDR1 inhibition, their broader kinase activity profiles necessitate careful consideration and the use of appropriate controls to ensure that observed biological effects are indeed attributable to DDR1 inhibition. The comprehensive selectivity data provided by platforms like KinomeScan is indispensable for the rigorous validation of kinase inhibitor specificity and the reliable interpretation of research findings.
References
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.6. KINOMEscan [bio-protocol.org]
A Researcher's Guide to Confirming Ddr1-IN-1 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods for verifying the cellular target engagement of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). We present supporting experimental data for this compound and other common DDR1 inhibitors, detailed experimental protocols for key assays, and visual aids to clarify complex signaling pathways and workflows.
DDR1 is a receptor tyrosine kinase that, upon activation by its ligand, collagen, undergoes dimerization and autophosphorylation, initiating downstream signaling cascades involved in cellular processes like adhesion, migration, and proliferation.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis and cancer, making it an attractive therapeutic target.[1] this compound is a type II kinase inhibitor that stabilizes the 'DFG-out' (Asp-Phe-Gly out) inactive conformation of the DDR1 kinase domain.[3] This guide focuses on robust methodologies to confirm the intracellular interaction of this compound with its target.
Comparative Analysis of DDR1 Inhibitors
To provide context for the utility of this compound, the following table summarizes its performance in various assays alongside other well-characterized kinase inhibitors known to target DDR1. This allows for an objective comparison of potency and selectivity.
| Inhibitor | Target(s) | Biochemical IC50 (DDR1) | Cellular EC50 (DDR1 Autophosphorylation Inhibition) | KinomeScan Selectivity Score (S(1) at 1µM) |
| This compound | DDR1 | 105 nM [3] | 86 nM [3] | 0.01 [1][3] |
| Imatinib | Bcr-Abl, c-Kit, PDGFR, DDR1 | 337 nM[2] | 21 nM[4] | - |
| Ponatinib | Bcr-Abl, FGFR, PDGFR, SRC, RET, DDR1 | 9 nM[5] | 2.5 nM[6] | - |
| Dasatinib | Bcr-Abl, SRC family, c-Kit, PDGFR, DDR1/2 | 0.5 nM[2][7] | - | - |
IC50 (Half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the activity of the purified enzyme by 50%. EC50 (Half-maximal effective concentration) in cellular assays represents the concentration required to produce 50% of the maximum possible effect, in this case, inhibition of DDR1 autophosphorylation.KinomeScan Selectivity Score (S(1) at 1µM) reflects the number of kinases bound by the compound at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Experimental Methodologies for Confirming Target Engagement
Verifying that an inhibitor engages its target in a cellular context is paramount. Below are detailed protocols for three widely accepted methods to confirm this compound target engagement.
Western Blotting for Inhibition of DDR1 Autophosphorylation
This method directly assesses the ability of this compound to inhibit the catalytic activity of DDR1 in cells by measuring the level of collagen-induced autophosphorylation.
Protocol:
-
Cell Culture and Starvation: Plate cells (e.g., U2OS or T-47D) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal receptor tyrosine kinase activity.[8]
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Collagen Stimulation: Stimulate the cells with collagen type I (e.g., 10-50 µg/mL) for a time course (e.g., 0, 30, 60, 90 minutes) to induce DDR1 autophosphorylation.[8][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Immunoprecipitation (Optional but recommended for higher specificity): Incubate the cell lysates with an anti-DDR1 antibody to specifically pull down DDR1 protein.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Tyr792) overnight at 4°C. A recommended starting dilution is 1:1000.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated DDR1 signal to the total DDR1 signal (by stripping and re-probing the membrane with a total DDR1 antibody, recommended starting dilution 1:500-1:3000) to determine the extent of inhibition.[11]
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding for DDR1 fused to NanoLuc® luciferase and a transfection carrier DNA.[12]
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a 96-well or 384-well plate.
-
Tracer and Compound Addition:
-
Add the NanoBRET™ Tracer K-4, a fluorescently labeled ATP-competitive ligand, to the cells.[12]
-
Add varying concentrations of the test compound (this compound) or vehicle control.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Immediately measure the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal, which can be used to determine the compound's intracellular affinity (IC50).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., U2OS) with this compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).[13]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection and Quantification: Analyze the amount of soluble DDR1 in the supernatant using one of the following methods:
-
Western Blotting: As described in the first protocol, to visualize the amount of soluble DDR1 at each temperature.
-
High-Throughput Formats (e.g., AlphaLISA® or ELISA): For a more quantitative and higher-throughput analysis.[14]
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble DDR1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): Treat cells with a range of inhibitor concentrations and heat them at a single, fixed temperature (typically the Tagg of the protein). Plot the amount of soluble protein against the inhibitor concentration to determine the EC50 for thermal stabilization.[13]
-
Visualizing Key Concepts
To further aid in the understanding of DDR1 biology and the experimental approaches to confirm target engagement, the following diagrams are provided.
DDR1 Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-DDR1 (Tyr792) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. DDR1 Antibody - BSA Free (NBP2-16123): Novus Biologicals [novusbio.com]
- 12. promega.com.br [promega.com.br]
- 13. pure.eur.nl [pure.eur.nl]
- 14. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-1: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its successful application. This guide provides a detailed comparison of Ddr1-IN-1, a potent inhibitor of Discoidin Domain Receptor 1 (DDR1), and its cross-reactivity with other receptor tyrosine kinases (RTKs), supported by experimental data and methodologies.
This compound is a well-characterized, selective inhibitor of DDR1, a receptor tyrosine kinase activated by matrix collagens that plays a role in various cellular processes like proliferation, differentiation, and migration.[1][2][3] Its mode of action involves binding to the 'DFG-out' conformation of the kinase domain, thereby inhibiting its autophosphorylation.[1][2][3] This guide delves into the specifics of its selectivity and off-target profile.
Quantitative Analysis of Kinase Inhibition
To ascertain the selectivity of this compound, its inhibitory activity has been evaluated against a broad panel of kinases. The following table summarizes the key quantitative data from these assessments.
| Target Kinase | Assay Type | IC50 / EC50 (nM) | Selectivity Score (S₁(1 µM)) | Notes |
| DDR1 | Enzymatic (Lanthascreen) | 105[1][4][5][6] | 0.01[1][4][7] | Primary target. |
| DDR1 | Cellular (Autophosphorylation in U2OS cells) | 86[1][4][5] | - | Demonstrates cellular potency. |
| DDR2 | Enzymatic (Lanthascreen) | 413[1][4][6] | - | Approximately 4-fold less potent than against DDR1.[6] |
| ABL | KinomeScan | - | - | Binding observed but not confirmed by enzymatic assays.[1][4] |
| KIT | KinomeScan | - | - | Binding observed but not confirmed by enzymatic assays.[1][4] |
| PDGFRβ | KinomeScan | - | - | Binding observed but not confirmed by enzymatic assays.[1][4] |
IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration. Selectivity Score (S₁(1 µM)): A measure of selectivity where a lower score indicates higher selectivity. Calculated from the KinomeScan binding assay at a 1 µM concentration of the inhibitor.
This compound Selectivity Profile
The selectivity of this compound was comprehensively assessed using the KinomeScan™ platform, which measures the binding of an inhibitor to a large panel of kinases. In a screen against 451 kinases, this compound demonstrated excellent selectivity with a selectivity score (S₁(1 µM)) of 0.01.[1][4][7] While binding was observed for ABL, KIT, and PDGFRβ in this assay, these interactions were not confirmed in subsequent enzymatic assays, suggesting that this compound does not significantly inhibit these kinases at concentrations where it potently inhibits DDR1.[1][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
KinomeScan™ Binding Assay
The KinomeScan™ approach was utilized to determine the selectivity of this compound. This method involves a competition binding assay where the inhibitor is tested for its ability to displace a proprietary, immobilized ligand from the kinase active site.
-
Assay Principle: The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound (this compound). The results are reported as the percentage of the kinase that remains bound to the immobilized ligand compared to a DMSO control.
-
Procedure:
-
A panel of 451 kinases was screened.
-
This compound was tested at a concentration of 1 µM.
-
The amount of kinase bound to the immobilized ligand was quantified using a sensitive detection method.
-
The selectivity score (S₁(1 µM)) was calculated based on the number of kinases bound at or below a certain threshold of the DMSO control.
-
Enzymatic Kinase Assay (Lanthascreen™)
The enzymatic activity of this compound against DDR1 and DDR2 was confirmed using the Lanthascreen™ Eu Kinase Binding Assay.
-
Assay Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The test compound competes with the tracer for binding to the kinase, resulting in a decrease in the Förster Resonance Energy Transfer (FRET) signal.
-
Procedure:
-
The kinase (DDR1 or DDR2) and a europium-labeled anti-tag antibody were incubated.
-
A fluorescent tracer and varying concentrations of this compound were added to the kinase-antibody mixture.
-
The plate was incubated to allow the binding reaction to reach equilibrium.
-
The FRET signal was measured using a fluorescence plate reader.
-
IC50 values were calculated by fitting the dose-response curves to a standard sigmoidal model.
-
Cellular DDR1 Autophosphorylation Assay
To confirm the activity of this compound in a cellular context, its ability to inhibit collagen-induced DDR1 autophosphorylation was assessed in U2OS cells.
-
Cell Culture: U2OS cells overexpressing DDR1 were used.
-
Procedure:
-
Cells were pre-treated with varying concentrations of this compound for 1 hour.
-
DDR1 was activated by the addition of collagen (10 µg/ml) for 2 hours in the continued presence of the inhibitor.
-
Cells were lysed, and the phosphorylation status of DDR1 was determined by Western blot analysis using an antibody specific for the phosphorylated form of DDR1 (pY513).
-
The band intensities were quantified, and the EC50 value was calculated from the dose-response curve.[5]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Ddr1-IN-1: A Synergistic Partner in Combination Cancer Therapy
A detailed guide for researchers on the synergistic effects of the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-1, with other anticancer agents. This report compiles experimental data, outlines methodologies, and visualizes key cellular pathways to support further investigation into combination cancer therapies.
The Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a significant target in oncology. Its involvement in tumor progression, metastasis, and chemoresistance makes it a compelling candidate for therapeutic intervention. The small molecule inhibitor, this compound, has demonstrated potent and selective inhibition of DDR1.[1][2][3][4][5] This guide provides a comparative analysis of the synergistic effects observed when this compound and other DDR1 inhibitors are combined with various classes of cancer drugs, supported by experimental findings.
Quantitative Analysis of Synergistic Effects
The efficacy of combining this compound or other DDR1 inhibitors with various anti-cancer drugs has been evaluated in several pre-clinical studies. The following tables summarize the quantitative data from these studies, highlighting the synergistic potential in different cancer types.
Table 1: In Vitro Efficacy of this compound and its Analogs
| Compound | Target | IC50 (nM) | Cell Line | Assay | Reference |
| This compound | DDR1 | 105 | Cell-free | Enzymatic Kinase Assay | [1][2][3][4] |
| DDR2 | 413 | Cell-free | Enzymatic Kinase Assay | [2][4] | |
| DDR1 Autophosphorylation | 86 | U2OS | Western Blot | [1][2][3] | |
| Ddr1-IN-2 | DDR1 | 47 | Cell-free | Enzymatic Kinase Assay | [3][4] |
| DDR2 | 145 | Cell-free | Enzymatic Kinase Assay | [3][4] | |
| DDR1 Autophosphorylation | 9 | U2OS | Western Blot | [3] |
Table 2: Synergistic Combinations of DDR1 Inhibitors with Other Cancer Drugs
| DDR1 Inhibitor | Combination Drug | Cancer Type | Key Findings | Reference |
| This compound | GSK2126458 (PI3K/mTOR inhibitor) | Colorectal Cancer | Potentiated antiproliferative activity. | [1][3] |
| Ddr1-IN-2 | AZD8055 (mTOR inhibitor) | Colorectal Cancer | Synergistic effect observed. | [1][3] |
| This compound | Cisplatin | Ovarian Cancer | Synergistic efficacy in mouse xenografts (P < 0.001 for tumor growth inhibition). | [6] |
| DDR1 Inhibition | Cisplatin/Paclitaxel | Lung Adenocarcinoma | Synergistic effect in inducing cell death. | [7] |
| KI-301690 | Gemcitabine | Pancreatic Cancer | Synergistic suppression of cell growth (Combination Index < 1). | [8] |
| 7rh | Dasatinib | Nasopharyngeal Carcinoma | Synergistic inhibitory effect on cell proliferation. | [4] |
| 7rh | Palbociclib (CDK4/6 inhibitor) | ER-positive, HER2-negative Breast Cancer | Significantly enhanced palbociclib's antitumor efficacy in vivo. | [9] |
| Anti-DDR1 mAb | Anti-PD-1 | Gastric Cancer | Synergized to suppress tumor growth and improve survival in murine models. | [10] |
Underlying Mechanisms of Synergy
The synergistic effects of DDR1 inhibition with other anticancer drugs stem from the multifaceted role of DDR1 in cancer biology. DDR1 signaling has been shown to intersect with several critical pathways involved in cell survival, proliferation, and resistance to therapy.
DDR1 Signaling and Crosstalk
DDR1 activation by collagen can trigger multiple downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.[8][11] These pathways are central to cancer cell proliferation and survival. By inhibiting DDR1, this compound can block these pro-survival signals, rendering cancer cells more susceptible to the cytotoxic effects of other drugs.
Overcoming Chemoresistance
Elevated DDR1 expression has been linked to chemoresistance in various cancers, including ovarian and lung cancer.[8] The interaction of cancer cells with the collagen-rich extracellular matrix (ECM) via DDR1 can promote a pro-survival state that counteracts the effects of cytotoxic drugs. For instance, in pancreatic cancer, the combination of a DDR1 inhibitor with gemcitabine was shown to attenuate the expression of major ECM components, thereby reducing chemoresistance.[8] Similarly, in ovarian cancer, this compound increased cell sensitivity to cisplatin.[12]
The proposed mechanism for overcoming cisplatin resistance in ovarian cancer involves the DDR1/NF-κB axis.
Experimental Protocols
To facilitate the replication and further exploration of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assays (CellTiter-Glo® and CCK-8)
These assays are fundamental for assessing the cytotoxic and synergistic effects of drug combinations.
-
Cell Seeding: Plate cells in 96-well or 384-well plates at a density of 1,500-3,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, or both for 48-72 hours.
-
Assay Procedure:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to each well according to the manufacturer's instructions. Measure luminescence using a multi-label reader.
-
Cell Counting Kit-8 (CCK-8): Add the CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[2]
-
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells. Determine IC50 values and use software like CalcuSyn to analyze synergy and calculate the Combination Index (CI), where CI < 1 indicates synergy.[1][3]
Western Blotting for DDR1 Autophosphorylation
This method is used to confirm the inhibitory effect of this compound on its target.
-
Cell Culture and Treatment: Culture cells (e.g., U2OS) to 70-80% confluency. If studying collagen-induced phosphorylation, serum-starve the cells and then stimulate with collagen I in the presence or absence of this compound for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-DDR1 (e.g., pY513). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using software like ImageJ to determine the extent of phosphorylation inhibition.[2]
In Vivo Xenograft Studies
Animal models are crucial for validating the in vivo efficacy of combination therapies.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., A2780/COL4A6 ovarian cancer cells) into the flank of each mouse.[6]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, this compound alone, combination drug alone, and combination of both). Administer the drugs according to the specified doses and schedule (e.g., this compound at 6.25 and 12.5 mg/kg and cisplatin at 2 mg/kg).[6]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-DDR1, Ki-67).[6] Compare tumor growth between the different treatment groups to assess synergistic efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Conclusion
The available preclinical data strongly suggest that inhibiting DDR1 with agents like this compound can synergistically enhance the efficacy of a wide range of cancer therapies. These combinations have the potential to overcome chemoresistance and improve treatment outcomes in various malignancies. The provided data, mechanistic insights, and experimental protocols offer a solid foundation for researchers to further investigate and develop novel combination strategies targeting DDR1 for clinical application. Future research should focus on validating these synergies in more complex preclinical models and ultimately in well-designed clinical trials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma [insight.jci.org]
- 8. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of DDR1 and CDK4/6 induces synergistic effects in ER-positive, HER2-negative breast cancer with PIK3CA/AKT1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Ddr1-IN-1 and Novel DDR1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of the well-characterized Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-1, against a panel of novel and multi-targeted inhibitors. This report synthesizes available experimental data to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates targeting DDR1.
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon activation by its ligand, collagen, plays a significant role in various cellular processes, including proliferation, migration, and invasion.[1] Its overexpression and aberrant signaling are implicated in numerous pathologies, particularly in oncology and fibrotic diseases, making it a compelling target for therapeutic intervention. This compound is a potent and selective, type II kinase inhibitor that binds to the 'DFG-out' conformation of the DDR1 kinase domain.[2][3] This guide evaluates its performance alongside recently developed novel inhibitors and established multi-targeted kinase inhibitors with known DDR1 activity.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and cellular potency of this compound and a selection of other DDR1 inhibitors. The data is compiled from various studies to provide a comparative overview of their efficacy.
Table 1: In Vitro Kinase Inhibition (IC50)
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Other Notable Targets (IC50 in nM) | Reference |
| This compound | 105 | 413 | ABL, KIT, PDGFRβ (binding observed but not confirmed in enzymatic assays) | [2][4] |
| 7rh (DDR1-IN-2) | 6.8 - 47 | 101.4 - 145 | Bcr-Abl (414), c-Kit (>10,000) | [2][5] |
| Compound 4 | 46.16 | Not Reported | Not Reported | [1] |
| Compound 7 | 165.0 | Not Reported | Not Reported | [1] |
| KI-301690 | Potent (exact IC50 not specified, but strong binding affinity) | Not Reported | Selective over a panel of 50 oncogenic kinases | [6] |
| Imatinib | 41 - 43 | 71 | BCR-ABL, c-Kit, PDGFR | [7][8][9] |
| Nilotinib | 3.7 | Not Reported | BCR-ABL, c-Kit, PDGFR | [9] |
| Ponatinib | 9 | 9 | BCR-ABL, VEGFR, FGFR, SRC family kinases | [7][10] |
Table 2: Cellular DDR1 Autophosphorylation Inhibition (EC50)
| Inhibitor | Cell Line | EC50 (nM) | Reference |
| This compound | U2OS | 86 | [2][4] |
| 7rh (DDR1-IN-2) | U2OS | 9 | [4] |
| Imatinib | U2OS | 21 | [7] |
| Ponatinib | U2OS | 2.5 | [7][11] |
| Nilotinib | CRC cell lines | IC50 in the 15-30 nM range for invasion inhibition | [12] |
Experimental Protocols
A generalized overview of the key experimental methodologies used to evaluate the efficacy of these DDR1 inhibitors is provided below. Specific parameters may vary between individual studies.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase of interest.
-
Assay Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both are bound, FRET occurs. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[13]
-
General Procedure:
-
A 3-fold serial dilution of the test inhibitor is prepared.
-
The kinase, europium-labeled antibody, and the fluorescent tracer are mixed.
-
The inhibitor dilutions are added to the kinase/antibody/tracer mixture in a 384-well plate.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour).[13]
-
The FRET signal is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.[13]
-
Cellular DDR1 Autophosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 in a cellular context.
-
Cell Culture and Treatment:
-
Human osteosarcoma (U2OS) cells, often engineered to overexpress DDR1, are commonly used.[2][14]
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with varying concentrations of the inhibitor for a defined period (e.g., 1 hour).[14]
-
DDR1 is activated by adding collagen I to the cell culture medium for a specific duration (e.g., 2 hours).[7][14]
-
-
Cell Lysis and Western Blotting:
-
After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed.[14]
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated DDR1 (p-DDR1) and a primary antibody for total DDR1 as a loading control.
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
EC50 values are determined from the dose-dependent inhibition of DDR1 phosphorylation.[14]
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Concluding Remarks
This compound remains a valuable and selective chemical probe for studying DDR1 biology.[2][3] However, the landscape of DDR1 inhibitors is evolving, with novel compounds such as 7rh (DDR1-IN-2) demonstrating greater potency in both in vitro and cellular assays.[2][4] The multi-targeted inhibitors, particularly ponatinib and nilotinib, also exhibit potent DDR1 inhibition, though their broader kinase activity profiles must be considered when interpreting experimental results.[7][9][10] The choice of inhibitor will ultimately depend on the specific research question, with highly selective compounds like this compound being ideal for target validation studies, while more potent, albeit less selective, compounds may be advantageous in certain therapeutic contexts. The data and methodologies presented in this guide are intended to aid researchers in making these critical selections.
References
- 1. Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KI-301690 | DDR1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of collagen-induced discoidin domain receptor 1 and 2 activation by imatinib, nilotinib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.cn [tools.thermofisher.cn]
- 14. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal Procedures for Ddr1-IN-1: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Ddr1-IN-1, a potent and selective discoidin domain receptor 1 (DDR1) tyrosine kinase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its properties and potential hazards. Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like other potent chemical compounds, involves a systematic approach to waste segregation and containment.
-
Waste Identification and Segregation:
-
All materials that have come into direct contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and vials.
-
Contaminated PPE (gloves, etc.).
-
-
-
Solid Waste Disposal:
-
Collect all solid waste, including contaminated consumables, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and specify the contents, including "this compound" and any other chemical constituents.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealed, leak-proof container.
-
The container must be chemically compatible with the solvents used (e.g., DMSO, ethanol).
-
Never dispose of liquid waste containing this compound down the drain.[1]
-
Clearly label the liquid waste container with "Hazardous Waste" and list all chemical components with their approximate concentrations.
-
-
Empty Container Disposal:
-
Empty containers that originally held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[2]
-
Subsequent rinses should also be collected as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]
-
-
Storage and Collection:
-
Store all hazardous waste containers in a designated and properly marked satellite accumulation area within the laboratory.[3]
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[4]
-
Keep waste containers closed except when adding waste.[2]
-
Arrange for waste pickup by your institution's EHS department in a timely manner.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound and its dihydrochloride salt, compiled from various suppliers.
| Property | This compound | This compound dihydrochloride |
| Molecular Weight | 552.6 g/mol | 625.51 g/mol |
| Formula | C₃₀H₃₁F₃N₄O₃ | C₃₀H₃₁F₃N₄O₃ · 2HCl |
| Purity | ≥98% (HPLC) | ≥98% (HPLC) |
| IC₅₀ (DDR1) | 105 nM | 105 nM |
| IC₅₀ (DDR2) | 413 nM | 413 nM |
| Storage Temperature | -20°C | Desiccate at Room Temperature |
| Solubility (DMSO) | 93 mg/mL (168.3 mM) | 31.28 mg/mL (50 mM) |
| Solubility (Ethanol) | 4 mg/mL (7.23 mM) | Not specified |
| CAS Number | 1449685-96-4 | 1780303-76-5 |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for guidance tailored to your specific location and facilities.
References
Essential Safety and Operational Guide for Handling Ddr1-IN-1
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Kinase Inhibitor Ddr1-IN-1.
This document provides critical safety and logistical information for the laboratory use of this compound, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form or when preparing stock solutions, the following personal protective equipment is mandatory to prevent skin and respiratory exposure:
| PPE Category | Item | Specification |
| Hand Protection | Nitrile gloves | Chemically resistant and disposable. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically shipped at room temperature. For long-term storage, consult the supplier's recommendation, which is often at -20°C for the solid compound to ensure stability.
Preparation of Stock Solutions:
This compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Due to the potential for aerosol formation, this procedure must be carried out in a chemical fume hood.
Experimental Use:
When diluting stock solutions for cellular or biochemical assays, continue to wear appropriate PPE. Be mindful of the final DMSO concentration in your experiments, as it can have off-target effects.
Disposal Plan
All waste containing this compound, including empty vials, contaminated gloves, and pipette tips, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash. Collect all solid and liquid waste in clearly labeled, sealed containers for hazardous waste pickup.
This compound: Key Experimental Data
The following table summarizes the key in vitro potencies of this compound.
| Target | Assay | IC₅₀ / EC₅₀ (nM) |
| DDR1 | Kinase Assay (IC₅₀) | 105 |
| DDR1 | Cell-based Autophosphorylation (EC₅₀) | 87 |
| DDR2 | Kinase Assay (IC₅₀) | 413 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocol: Inhibition of DDR1 Autophosphorylation in Cells
This protocol describes a general method for assessing the inhibitory activity of this compound on collagen-induced DDR1 autophosphorylation in a cell-based assay.
Materials:
-
Cells expressing DDR1 (e.g., U2OS cells)
-
Cell culture medium and supplements
-
This compound
-
Collagen Type I
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated DDR1 (p-DDR1)
-
Primary antibody against total DDR1
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Incubate for 1-2 hours.
-
Collagen Stimulation: Add collagen to the cell culture medium to a final concentration known to induce DDR1 phosphorylation (e.g., 10-50 µg/mL). Incubate for the desired time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-DDR1.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot to visualize the p-DDR1 bands.
-
Strip and re-probe the membrane with an antibody against total DDR1 to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-DDR1 and total DDR1. Normalize the p-DDR1 signal to the total DDR1 signal for each treatment condition. Plot the normalized p-DDR1 signal against the concentration of this compound to determine the EC₅₀ value.
DDR1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway initiated by the binding of collagen to the DDR1 receptor. This compound acts by inhibiting the kinase activity of DDR1, thereby blocking the downstream signaling cascade.
Caption: Simplified DDR1 signaling pathway upon collagen binding and the point of inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
